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  • Product: 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid
  • CAS: 116035-58-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. While this compound is not w...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. While this compound is not widely cataloged with a dedicated CAS number, this document outlines its core characteristics, a reliable synthetic route, and its potential applications based on the well-established bioactivity of related sulfonamide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzenesulfonamide structures.

Part 1: Core Identifiers and Physicochemical Properties

Due to the apparent novelty of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a registered CAS number has not been identified in major chemical databases. However, based on its constituent parts and systematic nomenclature, we can confidently establish its identity and predict its key properties. A closely related analog, 3-(4-Methylphenylsulfonamido)propanoic acid, is registered under CAS number 42908-33-8.

Table 1: Identifiers and Predicted Physicochemical Properties

IdentifierValueSource/Method
IUPAC Name 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acidIUPAC Nomenclature
Synonyms N-(4-Bromophenylsulfonyl)-β-alanineCommon Chemical Name
Molecular Formula C₉H₁₀BrNO₄SElemental Composition
Molecular Weight 308.15 g/mol Calculated
Predicted LogP 1.5 - 2.5Estimation from Analogs
Predicted pKa Carboxylic Acid: ~4.5, Sulfonamide: ~9-10Chemicalize Prediction
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.Based on Structural Features
Structural Representation

The chemical structure of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is characterized by a propanoic acid moiety linked via its amino group to the sulfur atom of a 4-bromophenylsulfonyl group.

cluster_0 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid C9H10BrNO4S Br Br C1 C1 Br->C1 C2 C2 C1->C2 C3 C3 C2->C3 S S C3->S C4 C4 C3->C4 O1 O1 S->O1 =O O2 O2 S->O2 =O N N S->N C5 C5 C4->C5 C5->C1 C6 C6 N->C6 C7 C7 C6->C7 C8 C8 C7->C8 =O O3 O3 C7->O3 OH G start Starting Materials reagents β-Alanine (CAS: 107-95-9) + 4-Bromophenylsulfonyl Chloride start->reagents reaction Reaction: - Nucleophilic Acyl Substitution - Base (e.g., Triethylamine) - Solvent (e.g., Dichloromethane) reagents->reaction Combine workup Aqueous Workup: - Acidification (e.g., HCl) - Extraction (e.g., Ethyl Acetate) reaction->workup Quench & Extract purification Purification: - Recrystallization or - Column Chromatography workup->purification product 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid purification->product

Caption: Proposed synthetic workflow diagram.

Detailed Experimental Protocol

Materials:

  • β-Alanine (CAS: 107-95-9) [1]* 4-Bromophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution: In a round-bottom flask, dissolve β-alanine (1.0 equivalent) in a mixture of water and a suitable organic solvent like THF. Add a base, such as sodium bicarbonate (2.5 equivalents), to the solution.

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add a solution of 4-bromophenylsulfonyl chloride (1.1 equivalents) in the same organic solvent dropwise to the cooled β-alanine solution with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at each stage. The consumption of starting materials and the formation of the product can be tracked by TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected proton NMR spectrum would show characteristic peaks for the aromatic protons of the bromophenyl group, the methylene protons of the propanoic acid chain, and a broad singlet for the N-H proton of the sulfonamide.

Part 3: Potential Applications and Fields of Research

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. [2][3]The structural features of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid suggest its potential utility in several areas of drug discovery and development.

Antimicrobial Agents

The sulfonamide moiety is a classic pharmacophore in antibacterial drugs. Furthermore, benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases in pathogens, which can interfere with their growth and virulence. [2][4]The title compound could be explored for its activity against various bacterial and fungal strains.

Anticancer Therapeutics

Many sulfonamide-containing molecules have demonstrated potent anticancer properties. [2][3]These compounds can act through various mechanisms, including the inhibition of carbonic anhydrases, which are often overexpressed in tumors. [2]The 4-bromophenyl group also offers a site for further chemical modification to optimize anticancer activity.

Cardiovascular and Neurological Applications

Derivatives of benzenesulfonamide have been investigated for their effects on the cardiovascular system. [5]Additionally, the β-alanine backbone is of interest in neuroscience, as β-alanine itself is a neuromodulator. [6]The combination of these two moieties could lead to novel compounds with potential applications in treating cardiovascular or neurological disorders.

Part 4: Conclusion and Future Directions

3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid represents an intriguing, yet underexplored, molecule with significant potential for applications in medicinal chemistry. This guide provides a foundational understanding of its identity, a robust synthetic protocol, and a rationale for its investigation as a therapeutic agent. The lack of a readily available commercial source or CAS number underscores the opportunity for novel research in this area.

Future work should focus on the synthesis and thorough characterization of this compound, followed by systematic screening for biological activity in the areas of oncology, infectious diseases, and neurology. The 4-bromo-substituent provides a convenient handle for the generation of a library of derivatives through cross-coupling reactions, enabling detailed structure-activity relationship (SAR) studies.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. NIH. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • The effect of short term beta alanine supplementation on physical performance and quality of life in parkinson's disease: A pilot study. ResearchGate. [Link]

Sources

Exploratory

A Predictive Exploration of the Crystal Structure of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid: A Technical Guide for Drug Development Professionals

Foreword In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional architecture is paramount. The crystal structure of a compound not only confirms its chemical identity but al...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional architecture is paramount. The crystal structure of a compound not only confirms its chemical identity but also unveils the intricate network of intermolecular interactions that dictate its physicochemical properties, such as solubility, stability, and ultimately, its bioavailability. This technical guide delves into the anticipated crystal structure of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a molecule of interest for its potential pharmacological applications. While a definitive, experimentally determined crystal structure for this specific compound is not yet publicly available, this document will provide a comprehensive, predictive analysis based on the well-established principles of crystallography and extensive data from closely related sulfonamide and amino acid derivatives. By synthesizing existing knowledge, we aim to offer researchers and drug development professionals a robust framework for understanding the likely structural characteristics of this compound, thereby guiding future experimental and computational efforts.

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticonvulsant, and anticancer properties.[1][2] The directional hydrogen bonding capabilities of the sulfonamide's N-H and S=O groups, coupled with the variable nature of its substituents, allow for precise tuning of a molecule's interaction with biological targets.[3][4] The title compound, 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, integrates this key pharmacophore with a flexible propanoic acid chain and a bromophenyl ring, suggesting a potential for multifaceted intermolecular interactions that are crucial for crystal packing and receptor binding. Understanding the spatial arrangement of these functional groups is therefore a critical step in elucidating its structure-activity relationship (SAR).

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is anticipated to follow established protocols for the formation of sulfonamides. A plausible synthetic route would involve the reaction of 4-bromobenzenesulfonyl chloride with 3-aminopropanoic acid (β-alanine) under basic conditions.

Proposed Synthetic Workflow:

cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Bromobenzenesulfonyl chloride conditions Aqueous base (e.g., NaOH) Room Temperature reactant1->conditions Schotten-Baumann reaction reactant2 3-Aminopropanoic acid (β-alanine) reactant2->conditions product 3-{[(4-Bromophenyl)sulfonyl] amino}propanoic acid conditions->product

Figure 1: Proposed synthetic pathway for 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Experimental Protocol for Crystallization:

Single crystals suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation, solvent diffusion, or cooling. Given the presence of both polar (carboxylic acid, sulfonamide) and nonpolar (bromophenyl) groups, a range of solvents should be screened.

  • Solvent Selection: Prepare trial solutions of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water-cosolvent mixtures).

  • Saturation: Gently warm the solutions to aid dissolution and create a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Crystal Growth:

    • Slow Evaporation: Leave the filtered solution in a loosely covered vial at room temperature to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: Place the vial of the compound's solution inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the primary solvent will gradually reduce the compound's solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and mount them for X-ray diffraction analysis.

Predicted Molecular and Crystal Structure

In the absence of experimental data, we can predict the key structural features of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid by analyzing the known crystal structures of similar sulfonamide derivatives.[3][4]

Molecular Conformation

The molecule possesses significant conformational flexibility around the C-C bonds of the propanoic acid backbone and the S-N bond of the sulfonamide linkage. The geometry around the sulfur atom is expected to be tetrahedral. The bond lengths and angles are predicted to be within the standard ranges for sulfonamides and carboxylic acids.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted ValueJustification
S=O Bond Length1.43 - 1.45 ÅTypical for sulfonamides.
S-N Bond Length1.62 - 1.65 ÅStandard S-N single bond in sulfonamides.
S-C (phenyl) Bond Length1.75 - 1.78 ÅConsistent with S-C aromatic bonds.
C=O Bond Length1.20 - 1.23 ÅCharacteristic of a carboxylic acid carbonyl.
C-O Bond Length1.30 - 1.33 ÅCharacteristic of a carboxylic acid hydroxyl.
O-S-O Angle118 - 122°Expected for a tetrahedral sulfur in a sulfonamide.
C-S-N Angle105 - 109°Consistent with related sulfonamide structures.
Intermolecular Interactions and Crystal Packing

The crystal packing of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is expected to be dominated by a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the sulfonamide group provides a hydrogen bond donor (-NH) and two acceptors (S=O).

Key Predicted Intermolecular Interactions:

  • Carboxylic Acid Dimerization: It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

  • Sulfonamide Hydrogen Bonding: The N-H of the sulfonamide is expected to form a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to the formation of chains or layers.[3][4]

  • Halogen Bonding: The bromine atom on the phenyl ring could participate in halogen bonding (Br···O) with the sulfonyl or carbonyl oxygen atoms of adjacent molecules, further stabilizing the crystal lattice.

  • π-π Stacking: The bromophenyl rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal structure.

cluster_dimer Carboxylic Acid Dimer cluster_chain Sulfonamide Chain cluster_stacking π-π Stacking mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol2->mol1 O-H···O sulf1 R-SO2NH-R' sulf2 R-SO2NH-R' sulf1->sulf2 N-H···O=S sulf3 R-SO2NH-R' sulf2->sulf3 N-H···O=S ring1 Bromophenyl Ring 1 ring2 Bromophenyl Ring 2 ring1->ring2 Offset Stacking

Figure 2: Predicted key intermolecular interactions governing the crystal packing.

Spectroscopic Characterization

While not providing a three-dimensional structure, spectroscopic techniques are crucial for confirming the chemical identity and providing information about the functional groups present.

  • ¹H and ¹³C NMR: Will confirm the connectivity of the atoms and the chemical environment of the protons and carbons.

  • FTIR: Will show characteristic absorption bands for the N-H, O-H, C=O, and S=O stretching vibrations.

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

Implications for Drug Development

The predicted crystal structure provides valuable insights for drug development:

  • Polymorphism: The conformational flexibility and multiple hydrogen bonding sites suggest that 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid may exhibit polymorphism. Different crystalline forms can have different solubilities and stabilities, impacting drug performance. A thorough polymorph screen would be a critical step in its development.

  • Solubility: The strong intermolecular interactions, particularly the carboxylic acid dimerization, may lead to relatively low aqueous solubility. Formulation strategies such as salt formation (deprotonating the carboxylic acid) could be explored to enhance solubility.

  • Structure-Based Drug Design: A definitive crystal structure would be invaluable for computational modeling and structure-based drug design, allowing for the rational design of analogues with improved potency and pharmacokinetic properties.

Conclusion and Future Directions

This technical guide has presented a predictive analysis of the crystal structure of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, based on the known structural chemistry of related compounds. We anticipate a structure dominated by strong hydrogen bonding interactions, leading to the formation of carboxylic acid dimers and sulfonamide-mediated chains. The presence of the bromophenyl group may also introduce halogen bonding and π-π stacking interactions.

The next crucial step is the experimental determination of the crystal structure through single-crystal X-ray diffraction. This will validate the predictions made in this guide and provide the precise atomic coordinates necessary for a deeper understanding of this molecule's properties. Such data will be instrumental in advancing the development of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid as a potential therapeutic agent.

References

  • Apostol, T.-V., Chifiriuc, M. C., Socea, L.-I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5899. [Link]

  • Garrido, M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(21), 7371. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • Spagnuolo, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. International Journal of Molecular Sciences, 23(9), 4758. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Incorporation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid into Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the strategic use of 3-{[(4-Bromophenyl)sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic use of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid as a novel building block in peptide synthesis. The incorporation of this unnatural amino acid derivative offers a unique opportunity to introduce a sulfonamide moiety and a brominated aromatic ring into peptide backbones, thereby enabling the exploration of novel peptide conformations, enhanced stability, and the potential for post-synthetic modifications. These application notes delve into the rationale behind its use, key considerations for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and detailed, field-proven protocols for its successful application. The methodologies described herein are designed to be self-validating, providing researchers with the necessary tools to confidently integrate this versatile building block into their peptide-based research and drug discovery programs.

Introduction: The Rationale for Incorporating 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

The quest for novel peptide therapeutics with improved pharmacological profiles is a driving force in modern drug discovery. The introduction of unnatural amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid presents a compelling scaffold for peptide modification due to two key structural features:

  • The Sulfonamide Linkage: The sulfonamide group is a well-established pharmacophore found in numerous approved drugs.[1] When incorporated into a peptide backbone, it can act as a transition-state isostere of the scissile amide bond, potentially imparting resistance to enzymatic degradation by proteases.[2] The electronic properties of the sulfonamide can also influence local peptide conformation and hydrogen bonding patterns.[3]

  • The 4-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle for post-synthetic modifications.[4] It can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse chemical functionalities, such as fluorescent probes, imaging agents, or moieties to enhance target binding.[4]

By integrating 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid into a peptide sequence, researchers can unlock new avenues for creating peptides with tailored properties for therapeutic and diagnostic applications.

Core Principles for Solid-Phase Peptide Synthesis (SPPS) Incorporation

The successful incorporation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid into a growing peptide chain relies on the principles of SPPS.[5] The general workflow follows the iterative cycle of deprotection, coupling, and washing.[6] However, the unique structure of this building block requires careful consideration of the following:

  • Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl termini is crucial for achieving high-yield synthesis and preventing side reactions.[7] Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies can be adapted. The protocols provided below will focus on the widely used Fmoc/tBu strategy due to its milder deprotection conditions.[8]

  • Coupling Reagent Selection: The efficiency of the amide bond formation between the carboxylic acid of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid and the free amine of the resin-bound peptide is paramount.[9] Steric hindrance and the electronic nature of the building block may influence the choice of coupling reagent.

  • Reaction Conditions: Optimization of reaction times, temperature, and solvent systems is essential to ensure complete coupling and minimize side reactions like racemization.[10]

The following diagram illustrates the general workflow for incorporating a modified amino acid like 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid into a peptide sequence using SPPS.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Start Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid (Coupling Reagents, Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection (if applicable) Wash2->Deprotection2 Next Cycle Continue Continue Peptide Elongation Deprotection2->Continue

Caption: General workflow for SPPS incorporation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid into a peptide sequence using manual SPPS with an Fmoc/tBu strategy.

Materials and Reagents
ReagentSupplierPurityNotes
Rink Amide MBHA resinVarious100-200 meshSubstitution level: 0.4-0.8 mmol/g
Fmoc-protected amino acidsVarious>99%Standard side-chain protecting groups (e.g., tBu, Trt, Boc)
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acidCustom Synthesis/Various>98%Ensure purity by NMR and MS
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousAnhydrous
PiperidineVarious>99%
N,N'-Diisopropylcarbodiimide (DIC)Various>99%
1-Hydroxybenzotriazole (HOBt)VariousAnhydrous
N,N-Diisopropylethylamine (DIPEA)Various>99%
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)Various>98%Scavenger
Diethyl etherVariousAnhydrousFor peptide precipitation
Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add DCM to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.[11] Drain the DCM.

  • DMF Wash: Wash the resin with DMF (3 x 1 minute).[11]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat this step with a fresh 20% piperidine in DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute) to remove all traces of piperidine.[11] Perform a Kaiser test to confirm the presence of a free primary amine.[12]

Protocol 2: Coupling of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid
  • Activation of the Carboxylic Acid: In a separate vial, dissolve 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the deprotected resin. Add DIPEA (6 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: After the initial coupling time, perform a Kaiser test on a small sample of resin beads.[12] If the test is positive (indicating incomplete coupling), continue the reaction for an additional 1-2 hours or consider a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).[11]

The following diagram illustrates the coupling reaction mechanism.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid Acid ActiveEster Activated Ester R-CO-OBt Acid:f1->ActiveEster:f0 + DIC, HOBt DIC DIC iPr-N=C=N-iPr HOBt HOBt Benzotriazole-OH CoupledPeptide Extended Peptide Resin-Peptide-NH-CO-R ActiveEster:f1->CoupledPeptide:f0 + ResinAmine ResinAmine Resin-Bound Peptide Resin-Peptide-NH2

Caption: Simplified mechanism of DIC/HOBt mediated coupling.

Protocol 3: Peptide Cleavage and Purification
  • Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1. Wash the resin-bound peptide thoroughly with DMF and DCM, and then dry the resin under vacuum for at least 1 hour.[6]

  • Cleavage from Resin: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried resin in the reaction vessel (approximately 10 mL per gram of resin).[6]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after an extended coupling time, this may be due to steric hindrance. Consider using a more potent coupling agent such as HATU or HCTU in place of DIC/HOBt.[13] A double coupling (repeating the coupling step with fresh reagents) is also a viable strategy.

  • Side Reactions: The sulfonamide nitrogen is generally less nucleophilic than a standard amide nitrogen. However, under certain conditions, side reactions at this position are possible. Careful control of pH and the use of appropriate protecting groups are essential.

  • Aggregation: Peptides containing hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete reactions.[14] If aggregation is suspected, consider using a more polar solvent system or incorporating a "difficult sequence" protocol.

Conclusion

The incorporation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid into synthetic peptides provides a powerful tool for medicinal chemists and peptide scientists. The protocols and insights provided in this guide offer a robust framework for the successful application of this unique building block. By leveraging the properties of the sulfonamide linkage and the synthetic versatility of the bromophenyl group, researchers can design and synthesize novel peptides with enhanced therapeutic potential.

References

  • Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165. [Link]

  • The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. (n.d.). Supplier Website. [Link]

  • Asad, S. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Kuttruff, J., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2344–2359. [Link]

  • Fodor, K., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Arsequell, G., & Valencia, G. (1999). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 96(10), 5471–5476. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Wang, Y., et al. (2020). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation. Organic Letters, 22(15), 5843–5848. [Link]

  • Gzella, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1113. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2011).
  • Krimmer, S. G., et al. (2021). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society, 143(33), 13247–13257. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Examples sulfonamide containing derivatives used for exploring its potential TS-character. (n.d.). ResearchGate. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2006). ResearchGate. [Link]

  • Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. (2021). UR Scholarship Repository. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). JACS Au. [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). PMC. [Link]

Sources

Application

Application Notes and Protocols: 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid as a Versatile Molecular Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Scaffold In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid emerges as a particularly valuable scaffold, integrating three key chemical motifs into a single, compact molecule: a β-amino acid, an aromatic sulfonamide, and a reactive bromophenyl group. This unique combination of functionalities provides a versatile platform for the construction of a diverse array of complex molecules with potential applications in various therapeutic areas.[1][2][3]

The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, including antibacterial, antiviral, and anticancer agents.[1][4][5] Its ability to act as a hydrogen bond donor and acceptor, as well as its hydrolytic stability, makes it a privileged functional group in drug design. The β-amino acid backbone offers conformational flexibility and resistance to enzymatic degradation compared to its α-amino acid counterparts, a desirable trait for developing more robust drug candidates.[6] Finally, the bromophenyl group serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of additional molecular complexity and the fine-tuning of physicochemical and pharmacological properties.

These application notes provide a comprehensive guide to the utilization of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid as a molecular building block, including its synthesis, key reactions, and potential applications in the development of novel therapeutics. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage the full potential of this versatile scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and drug design. The following table summarizes key computed and experimental data for 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

PropertyValueSource
Molecular FormulaC₉H₁₀BrNO₄SPubChem
Molecular Weight308.15 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count4PubChem
Melting Point133-136 °C (for the related 3-(4-Bromophenyl)propionic acid)Sigma-Aldrich
pKa (predicted)~4.0 (carboxylic acid), ~9.5 (sulfonamide)ChemAxon

Synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

The synthesis of the title compound can be readily achieved through a nucleophilic addition of β-alanine to 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in an aqueous basic medium, which serves to deprotonate the amino group of the β-alanine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[7]

Reaction Scheme

Synthesis_of_3((4_Bromophenyl)sulfonyl)amino_propanoic_acid beta_alanine β-Alanine reaction reaction beta_alanine->reaction Aqueous medium, 0°C to rt beta_alanine_struct bromosulfonyl_chloride 4-Bromobenzenesulfonyl Chloride bromosulfonyl_chloride->reaction Aqueous medium, 0°C to rt bromosulfonyl_chloride_struct base Base (e.g., Na₂CO₃) base->reaction Aqueous medium, 0°C to rt product 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid product_struct reaction->product

Caption: General reaction scheme for the synthesis of the title compound.

Detailed Protocol

Materials:

  • β-Alanine (1.0 eq)

  • 4-Bromobenzenesulfonyl chloride (1.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.2 eq)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine and sodium carbonate in deionized water. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of 4-Bromobenzenesulfonyl Chloride: Slowly add 4-bromobenzenesulfonyl chloride to the cooled solution. The addition should be portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Rationale for Experimental Choices:

  • Base: Sodium carbonate is a mild base that is sufficient to deprotonate the amine and neutralize the HCl byproduct without causing significant hydrolysis of the sulfonyl chloride.

  • Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between the sulfonyl chloride and the amine.

  • Acidification: Acidification protonates the carboxylate, making the product less soluble in water and facilitating its extraction into an organic solvent.

Applications as a Molecular Building Block

The true utility of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid lies in its capacity to serve as a starting point for the synthesis of more elaborate molecules. The carboxylic acid, sulfonamide, and bromophenyl moieties each provide a handle for distinct chemical transformations.

Derivatization of the Carboxylic Acid

The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, providing access to a wide range of derivatives.

Workflow for Carboxylic Acid Derivatization

Carboxylic_Acid_Derivatization start 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, EDCI) ester Ester Derivatives start->ester Esterification (e.g., Fischer, Mitsunobu) acid_chloride Acid Chloride Intermediate start->acid_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride acid_chloride->amide Reaction with Amines acid_chloride->ester Reaction with Alcohols

Caption: Synthetic pathways for derivatizing the carboxylic acid moiety.

Protocol: Amide Coupling with a Primary Amine

This protocol describes a standard amide coupling reaction using HATU as the coupling agent.

Materials:

  • 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, the primary amine, and HATU.

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Add DIPEA to the mixture with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki Cross-Coupling of the Bromophenyl Group

The bromophenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups.[8]

Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow start 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid reaction reaction start->reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) product Biaryl Derivative reaction->product

Sources

Method

Protocol for the Functionalization of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid's Carboxylic Group

Introduction: Strategic Importance of Functionalizing 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is a versatile scaffold in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Functionalizing 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is a versatile scaffold in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a sulfonamide linkage, and an aryl bromide, presents multiple points for chemical modification, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. The carboxylic acid group, in particular, is a prime target for functionalization to generate a diverse library of derivatives, such as amides and esters. These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity. This guide provides detailed protocols and expert insights into the two primary modes of functionalizing this carboxylic acid: amide bond formation and esterification.

I. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is a fundamental transformation in drug discovery. Amides are prevalent in biologically active molecules due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. For the substrate 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, forming an amide bond introduces a new substituent that can be tailored to probe specific interactions within a target's binding pocket.

Causality Behind Experimental Choices: The EDC/HOBt Coupling Strategy

Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often results in low yields. Therefore, activation of the carboxylic acid is necessary. Among the plethora of available coupling reagents, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a robust and widely adopted choice for several key reasons:

  • Mild Reaction Conditions: The EDC/HOBt system operates efficiently at room temperature, preserving the integrity of sensitive functional groups within the molecule.

  • High Yields and Purity: This method is known for producing high yields of the desired amide with minimal side products.

  • Water-Soluble Byproducts: The urea byproduct formed from EDC is water-soluble, facilitating its removal during aqueous workup, which simplifies product purification.[1]

  • Suppression of Racemization: For chiral carboxylic acids, the addition of HOBt minimizes the risk of racemization at the α-carbon, a critical consideration in the synthesis of stereochemically pure compounds.[2]

  • Mechanism of Action: The reaction proceeds through a well-defined pathway. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the amide. However, it can also rearrange to a stable N-acylurea byproduct. HOBt acts as an acyl transfer agent, intercepting the O-acylisourea to form an active ester. This HOBt-ester is more stable than the O-acylisourea, less prone to side reactions, and reacts efficiently with the amine to yield the desired amide.[3]

Potential Pitfall: The Sulfonamide N-H

A key consideration for 3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid is the presence of the sulfonamide N-H proton. Sulfonamide protons are more acidic than amide protons and can be deprotonated under basic conditions.[4] While the EDC/HOBt coupling is typically performed under neutral or slightly acidic conditions, the use of a tertiary amine base like diisopropylethylamine (DIPEA) is common to scavenge any acid formed and to deprotonate the amine hydrochloride salt if used. Deprotonation of the sulfonamide nitrogen could potentially lead to side reactions, although under the standard EDC/HOBt conditions, this is generally not a major concern as the carboxylate is the more reactive nucleophile towards the activated EDC. Careful control of stoichiometry and reaction conditions is nevertheless prudent.

Experimental Workflow: Amide Bond Formation

Amide_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material (1.0 eq) and Amine (1.1 eq) in anhydrous DCM or DMF Add_HOBt Add HOBt (1.2 eq) Start->Add_HOBt Cool Cool to 0°C Add_HOBt->Cool Add_EDC Add EDC.HCl (1.2 eq) portion-wise Cool->Add_EDC Stir Stir at 0°C for 30 min, then warm to RT overnight Add_EDC->Stir Quench Dilute with DCM Stir->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Detailed Protocol: Synthesis of an Amide Derivative

Materials:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid322.181.0322 mg
Amine (e.g., Benzylamine)107.151.1118 mg (120 µL)
1-Hydroxybenzotriazole (HOBt)135.131.2162 mg
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC.HCl)191.701.2230 mg
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous--10 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (0.1 M concentration).

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC.HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

II. Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid provides another avenue for derivatization, often employed to enhance lipophilicity and improve cell membrane permeability. Esters can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.

Strategic Considerations for Esterification

Several methods can be employed for the esterification of N-protected amino acids. The choice of method depends on the nature of the alcohol and the overall sensitivity of the substrate.

  • Fischer Esterification: This classic method involves heating the carboxylic acid in an excess of alcohol with a strong acid catalyst (e.g., H₂SO₄).[5] While simple, the harsh acidic conditions and high temperatures may not be suitable for complex molecules.

  • Steglich Esterification: This method utilizes a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6] It is a mild and effective method for a wide range of alcohols, including sterically hindered ones.[7][8][9]

  • Mitsunobu Reaction: This reaction allows for the esterification of alcohols under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[10][11][12] It is particularly useful for secondary alcohols and proceeds with inversion of stereochemistry.[13]

For 3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid, the Steglich esterification represents a highly suitable and versatile approach due to its mild conditions and broad substrate scope.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material (1.0 eq), Alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM Cool Cool to 0°C Start->Cool Add_DCC Add DCC (1.1 eq) Cool->Add_DCC Stir Stir at 0°C for 30 min, then warm to RT overnight Add_DCC->Stir Filter Filter to remove DCU Stir->Filter Wash_HCl Wash filtrate with 0.5M HCl Filter->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify

Caption: Workflow for Steglich esterification.

Detailed Protocol: Synthesis of an Ester Derivative

Materials:

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid322.181.0322 mg
Alcohol (e.g., Benzyl alcohol)108.141.5162 mg (155 µL)
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1227 mg
4-Dimethylaminopyridine (DMAP)122.170.112 mg
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • In a dry round-bottom flask, dissolve 3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M).

  • Cool the stirred solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash with 0.5M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure ester.

III. Validation and Characterization

The successful functionalization of the carboxylic acid group must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the introduced amide or ester moiety are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized derivative, corroborating its elemental composition.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretch for the amide or ester provide further evidence of the transformation.

Conclusion

The functionalization of the carboxylic acid group of 3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid is a critical step in the development of novel chemical entities for drug discovery. The EDC/HOBt coupling for amide synthesis and the Steglich esterification for ester formation are reliable and versatile methods that proceed under mild conditions, offering access to a wide array of derivatives. Careful execution of these protocols, coupled with thorough analytical characterization, will enable researchers to efficiently expand their compound libraries and advance their drug development programs.

References

  • AAAAl. (2023, May 13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved from [Link]

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube. Retrieved from [Link]

  • Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882–4887.
  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168–4169.
  • Komura, K., Ozaki, A., Ieda, N., & Sugi, Y. (2008). FeCl3·6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids. Synthesis, 2008(21), 3407–3410.
  • Lelais, G., & Seebach, D. (2004).
  • Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Mlynarski, J. (2002). Peptide transformation leading to peptide-peptidosulfonamide hybrids and oligo peptidosulfonamides. Current Organic Chemistry, 6(12), 1139-1154.
  • Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Rawal, V. H., & Kagawa, N. (2016). One-Carbon Homologation of Primary Alcohols to Carboxylic Acids, Esters, and Amides via Mitsunobu Reactions with MAC Reagents. Organic Letters, 18(10), 2363–2366.
  • Rebek, J., & Fietler, D. (1973). Mechanism of the carbodiimide reaction. II. The reaction of N,N'-dicyclohexylcarbodiimide with carboxylic acids. Journal of the American Chemical Society, 95(12), 4052–4052.
  • Shah, R. R. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1483-1494.
  • Steglich Esterification. Organic Syntheses Procedure. Retrieved from [Link]

  • Theobald, J. M., Williams, M. W., & Young, G. T. (1963). Amino-acids and peptides. Part XVII. The preparation of the methyl and benzyl ester of amino-acids by means of dialkyl sulphites. Journal of the Chemical Society (Resumed), 1926-1933.
  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538–8543.
  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chen, C. T., & Munot, Y. S. (2005). Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2. The Journal of Organic Chemistry, 70(21), 8625–8627.
  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]

  • Gilon, C., Klausner, Y., & Hassner, A. (1979). A novel method for the facile synthesis of depsipeptides. Tetrahedron Letters, 20(40), 3811-3814.
  • Karimi, A. (2017, September 19). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? ResearchGate. Retrieved from [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SciRP.org. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. Retrieved from [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025, August 6). ResearchGate. Retrieved from [Link]

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Application

Use of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid in the development of anticancer agents

An Application Guide for the Exploration of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid as a Novel Anticancer Scaffold Authored by a Senior Application Scientist This document provides a comprehensive guide for rese...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Exploration of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid as a Novel Anticancer Scaffold

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid as a potential scaffold for novel anticancer agents. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the proposed experimental workflow, from synthesis to in vivo evaluation.

Introduction: The Rationale for a Novel Scaffold

The relentless challenge in oncology is the need for therapeutic agents with improved efficacy and novel mechanisms of action to overcome tumor heterogeneity and drug resistance. The design of new anticancer agents often involves the strategic combination of pharmacophores known to exhibit bioactivity. The molecule 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is a compelling candidate for investigation, built upon three key structural motifs:

  • The Bromophenyl Group : Halogenated phenyl rings, particularly bromophenyl moieties, are integral to many bioactive compounds. Their inclusion can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. Studies on compounds like 3-(4-bromophenyl)pyrazin-2-amine have shown that this moiety can be essential for anticancer activity.[1] Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer properties, underscoring the utility of this group in designing new therapeutics.[2]

  • The Sulfonyl Group : The diaryl sulfone core is a privileged scaffold in medicinal chemistry, famously represented by dapsone.[3] This group can act as a rigid linker and a hydrogen bond acceptor, contributing to target engagement. The therapeutic potential of organic compounds containing a sulfonyl group is an area of extensive research.[3]

  • The Aminopropanoic Acid Moiety : This fragment provides a flexible linker and a carboxylic acid group, which can be crucial for interacting with biological targets or improving solubility. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for developing compounds with both anticancer and antioxidant activities, suggesting this core can serve as a valuable foundation for new drug candidates.[4][5]

By combining these three components, 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid presents a unique scaffold that warrants thorough investigation for its potential as a novel anticancer agent.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of the target compound can be achieved through a nucleophilic substitution reaction. The following protocol is based on established methods for N-acylation and sulfonylation.[6]

Protocol 2.1: Synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • β-Alanine (3-aminopropanoic acid)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Preparation of β-Alanine Solution: In a 250 mL round-bottom flask, dissolve β-alanine (1.1 equivalents) in a 1 M aqueous solution of NaOH (2.2 equivalents). Cool the flask in an ice bath to 0-5 °C with continuous stirring.

    • Scientific Rationale: The basic conditions deprotonate the amino group of β-alanine, making it a more potent nucleophile to attack the sulfonyl chloride. The carboxylic acid is also deprotonated to the carboxylate, increasing its solubility in the aqueous medium.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM. Add this solution dropwise to the stirring β-alanine solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • Scientific Rationale: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent potential side reactions, such as the hydrolysis of the sulfonyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

  • Work-up and Acidification: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with DCM to remove any unreacted sulfonyl chloride. Carefully acidify the aqueous layer to a pH of ~2 using concentrated HCl while cooling in an ice bath. A white precipitate should form.

    • Scientific Rationale: Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its reduced solubility.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water. Dry the crude product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

  • Characterization: Confirm the structure and purity of the final product using:

    • ¹H NMR and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To determine the elemental composition.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_end Final Product & Analysis A 4-Bromobenzenesulfonyl Chloride C Nucleophilic Substitution (NaOH, H₂O/DCM, 0°C to RT) A->C B β-Alanine B->C D Acidification (HCl) C->D E Filtration & Drying D->E F Recrystallization E->F G 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of the target compound.

In Vitro Evaluation: Assessing Anticancer Potential

A tiered approach to in vitro screening is recommended to efficiently evaluate the compound's biological activity.[7][8][9]

Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Normal, non-cancerous cell line (e.g., Vero or HEK293) for selectivity assessment

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Scientific Rationale: This allows cells to adhere and enter the logarithmic growth phase, ensuring that the observed effects are on proliferating cells.[10]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: Cell Migration Assay (Wound Healing Assay)

Objective: To assess the compound's ability to inhibit cancer cell migration, a key process in metastasis.

Materials:

  • Cancer cell line cultured to confluence in a 6-well plate

  • Sterile 200 µL pipette tip

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Create Wound: Grow cells to a confluent monolayer. Create a straight scratch (wound) across the center of the monolayer with a sterile pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh medium containing the test compound at a non-lethal concentration (e.g., IC₅₀/2) and a vehicle control.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different points for each time point. Calculate the percentage of wound closure relative to the 0-hour time point. Compare the closure rate between treated and control wells.

    • Scientific Rationale: This assay mimics the 2D migration of cells to close a gap, a fundamental aspect of tumor cell motility.[11]

In Vitro Screening Workflow

G A Synthesized Compound B Cell Viability Assay (MTT) - Determine IC₅₀ - Assess selectivity (cancer vs. normal cells) A->B C Cell Migration Assay (Wound Healing) - Evaluate anti-metastatic potential B->C If active & selective D Mechanism of Action Studies - Apoptosis Assay (Annexin V) - Western Blot for Target Proteins C->D If migration is inhibited E Lead Candidate for In Vivo Testing D->E G A Select Lead Compound from In Vitro Assays B Implant Human Cancer Cells into Immunocompromised Mice A->B C Monitor Tumor Growth (Volume ≈ 100-150 mm³) B->C D Randomize Mice into Groups (Vehicle Control vs. Treatment) C->D E Administer Compound (e.g., daily for 21 days) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint Analysis - Excise Tumors - Calculate TGI F->G

Caption: Workflow for an in vivo subcutaneous xenograft study.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma[Insert Value]
MCF-7Breast Adenocarcinoma[Insert Value]
HCT116Colorectal Carcinoma[Insert Value]
VeroNormal Kidney Epithelial[Insert Value]

A higher IC₅₀ value in the normal cell line compared to the cancer cell lines indicates tumor selectivity.

Table 2: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-[Insert Value]-
Test Compound[Dose 1][Insert Value][Insert Value]
Positive Control[Dose][Insert Value][Insert Value]

Significant TGI with minimal impact on body weight suggests a promising therapeutic window.

Future Directions and Conclusion

The protocols outlined in this guide provide a robust framework for the initial evaluation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid as a potential anticancer agent. Positive results from these studies would justify further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Using techniques like proteomics and transcriptomics to identify the specific molecular targets and pathways affected by the compound. [12]* Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the lead candidate.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: Evaluating efficacy in more clinically relevant models that better mimic the tumor microenvironment and human disease. [13][14] In conclusion, the logical design of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, based on established pharmacophores, makes it a high-priority scaffold for discovery campaigns. By following the systematic evaluation pipeline detailed herein, researchers can effectively determine its potential to be developed into a next-generation anticancer therapeutic.

References

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
  • National Center for Biotechnology Information. (n.d.). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PubMed Central.
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Source not available.
  • National Center for Biotechnology Information. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs. ResearchGate.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Source not available.
  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.
  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
  • MDPI. (n.d.). Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects. MDPI.
  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate.
  • TMR Publishing Group. (2024). Application of patient-derived tumor models in anticancer drug development and individualized medicine. TMR Publishing Group.
  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed.
  • National Center for Biotechnology Information. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

Sources

Method

Application Notes and Protocols: Elucidating the Mechanism of Action of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for investigating the mechanism of action of 3-{[(4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for investigating the mechanism of action of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid derivatives. This class of compounds, characterized by a core structure featuring a bromophenyl-sulfonyl group linked to a propanoic acid moiety, holds significant potential for therapeutic development, particularly in the realms of antimicrobial and anticancer research. The strategic combination of the sulfonamide group, a well-established pharmacophore, with a propanoic acid tail suggests a range of potential biological targets. This guide will navigate you through a logical, multi-faceted approach to systematically unravel the specific mechanisms by which these derivatives exert their biological effects.

Our approach is grounded in a "target-agnostic" to "target-specific" workflow. We will begin with broad phenotypic screening to ascertain the general bioactivity of your compound series and then progressively narrow our focus to specific molecular targets and pathways. This document provides not only the "how" but also the "why" behind each experimental step, ensuring a robust and scientifically sound investigation.

Part 1: Initial Phenotypic Screening - Unveiling the Biological Activity Landscape

The first crucial step is to determine the primary biological effect of your 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid derivatives. Based on the structural motifs present, the most probable activities are antimicrobial and/or anticancer.

Antimicrobial Activity Profiling

The sulfonamide core is a classic antibacterial pharmacophore, known to interfere with folate biosynthesis in prokaryotes. Therefore, a primary screen for antimicrobial activity is essential.

Protocol 1: Antimicrobial Susceptibility Testing (AST)

This initial screen will determine if the compounds exhibit activity against a panel of clinically relevant bacteria and fungi.

Principle: The two primary methods for AST are disk diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC).[1][2][3] The disk diffusion method provides a qualitative assessment of susceptibility, while broth microdilution offers a quantitative measure of the compound's potency.[3]

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[2]

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[1]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Data Presentation:

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1
Derivative 2
Control Drug

Table 1: Example of an MIC data summary table for antimicrobial screening.

Anticancer Activity Profiling

The structural similarity of these derivatives to compounds with known anticancer properties warrants a thorough investigation of their effects on cancer cell lines.

Protocol 2: In Vitro Anticancer Cell Viability Assay

This protocol will determine the cytotoxic or cytostatic effects of the compounds on a panel of human cancer cell lines.

Principle: A variety of cell-based assays can be used to measure cell proliferation and viability.[4] Commonly used methods include the MTT or CCK-8 assays, which are colorimetric, and real-time cell analysis (RTCA).[5]

Step-by-Step Methodology (CCK-8 Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation:

Compound IDMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)
Derivative 1
Derivative 2
Control Drug

Table 2: Example of an IC50 data summary table for anticancer screening.

Part 2: Elucidating the Mechanism of Action - From Broad Observations to Specific Targets

Once the primary biological activity is confirmed, the next phase is to pinpoint the molecular mechanism.

Investigating the Antimicrobial Mechanism of Action

If your compounds exhibit antimicrobial activity, the following protocols will help to elucidate the underlying mechanism.

Workflow for Antimicrobial Mechanism of Action Studies

G A Antimicrobial Activity Confirmed B Dihydropteroate Synthase (DHPS) Inhibition Assay A->B Sulfonamide Moiety Present C Peptidoglycan Biosynthesis Inhibition Assay A->C Broad Spectrum Activity D Membrane Integrity Assay A->D Rapid Bactericidal Effect E Folate Biosynthesis Pathway Inhibition B->E F Cell Wall Synthesis Inhibition C->F G Membrane Disruption D->G

A logical workflow for investigating the antimicrobial mechanism of action.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay

Principle: This assay determines if the compounds inhibit DHPS, a key enzyme in the bacterial folate biosynthesis pathway and a known target of sulfonamides. A coupled enzymatic spectrophotometric assay can be employed where the product of the DHPS reaction is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored at 340 nm.[7]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, DHFR, and NADPH.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the DHPS enzyme and its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate).

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Peptidoglycan Biosynthesis Inhibition Assay

Principle: This assay assesses the ability of the compounds to interfere with the synthesis of the bacterial cell wall. A whole-cell assay using osmotically stabilized bacterial cells and a radiolabeled precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), can be utilized to directly measure the formation of cross-linked peptidoglycan.[8]

Step-by-Step Methodology:

  • Permeabilized Cell Preparation: Prepare osmotically stabilized bacterial cells that have been subjected to freeze-thawing to allow the entry of substrates.

  • Reaction Setup: Set up a reaction mixture containing the permeabilized cells, necessary cofactors, and the test compound.

  • Reaction Initiation: Start the reaction by adding 14C-labeled UDP-GlcNAc.[8]

  • Incubation and Termination: Incubate the reaction and then stop it by adding a solution like sodium dodecyl sulfate (SDS).[8]

  • Quantification: Filter the mixture to collect the insoluble peptidoglycan and measure the incorporated radioactivity using a scintillation counter.[8]

Investigating the Anticancer Mechanism of Action

For compounds demonstrating anticancer activity, the following protocols will help to identify the molecular targets and pathways involved.

Workflow for Anticancer Mechanism of Action Studies

G A Anticancer Activity Confirmed B SIRT2 Enzymatic Assay A->B Structural Similarity to SIRT2 Inhibitors C EGFR Kinase Assay A->C Potential Kinase Binding Motifs D Antioxidant Activity Assay A->D Phenolic Moieties Present E Cell Cycle Analysis A->E F Apoptosis Assay A->F G Sirtuin Pathway Modulation B->G H Growth Factor Signaling Inhibition C->H I ROS Scavenging D->I J Cell Cycle Arrest E->J K Induction of Apoptosis F->K

A strategic workflow for dissecting the anticancer mechanism of action.

Protocol 5: SIRT2 Enzymatic Activity Assay

Principle: This assay determines if the compounds directly inhibit the deacetylase activity of SIRT2, a potential cancer target. A common method involves a two-step process where SIRT2 deacetylates a fluorescently labeled peptide, which is then cleaved by a developer enzyme to produce a fluorescent signal.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the SIRT2 enzyme, the acetylated fluorescent peptide substrate, and NAD+.

  • Compound Addition: Add the test compounds at various concentrations.

  • Deacetylation Reaction: Incubate the plate to allow the deacetylation reaction to proceed.

  • Development Step: Add the developer solution, which contains an enzyme that specifically recognizes and cleaves the deacetylated peptide, leading to the release of the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 6: EGFR Kinase Activity Assay

Principle: This assay evaluates the ability of the compounds to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[11]

Step-by-Step Methodology:

  • Kinase Reaction: Set up a reaction containing the EGFR enzyme, a suitable substrate, and ATP. Add the test compounds at varying concentrations.

  • ATP Depletion: After the kinase reaction, add a reagent to deplete the remaining ATP.

  • ADP to ATP Conversion: Add a kinase detection reagent that converts the ADP produced into ATP.

  • Luminescence Measurement: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured by a luminometer.[11]

  • Inhibition Calculation: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and the IC50 value.

Protocol 7: Antioxidant Activity Assay (DPPH Radical Scavenging)

Principle: This assay measures the ability of the compounds to scavenge free radicals, a property that can contribute to anticancer effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method.[12]

Step-by-Step Methodology:

  • Reaction Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Compound Addition: Add the test compounds at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specific period.

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength.

  • Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.

Part 3: Data Interpretation and Advancing Your Research

The data generated from these protocols will provide a comprehensive profile of the mechanism of action of your 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid derivatives.

  • For Antimicrobial Leads: A potent inhibition of DHPS would strongly suggest that your compounds act as classic sulfonamide antibiotics. Inhibition of peptidoglycan synthesis would point towards a different, yet valuable, mechanism targeting the bacterial cell wall.

  • For Anticancer Leads: Inhibition of SIRT2 or EGFR would identify these as direct molecular targets, opening avenues for structure-activity relationship (SAR) studies to optimize potency and selectivity. Significant antioxidant activity may suggest a broader, indirect anticancer effect through the modulation of cellular redox status.

These initial mechanistic insights are the foundation for further preclinical development. Subsequent studies may include more complex cell-based assays, animal models of infection or cancer, and detailed pharmacokinetic and pharmacodynamic profiling.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Available from: [Link]

  • Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC - NIH. Available from: [Link]

  • Enzolution SIRT2 Assay System - BellBrook Labs. Available from: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available from: [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology - ACS Publications. Available from: [Link]

  • Activities and regulation of peptidoglycan synthases - PMC - NIH. Available from: [Link]

  • A one-step specific assay for continuous detection of sirtuin 2 activity - PMC - NIH. Available from: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Available from: [Link]

  • (PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples - ResearchGate. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available from: [Link]

  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology - Frontiers. Available from: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. Available from: [Link]

  • SIRT2 Activity Assay Kit | 566329 - Merck Millipore. Available from: [Link]

  • EGFR(L858R) Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available from: [Link]

  • Antimicrobial Susceptibility Testing Protocols - Google Books.
  • Rigo, Davide Guidelines for Evaluating the Antioxidant Activity of Lignin via - Aalto Research Portal. Available from: [Link]

  • Design and Synthesis of Novel Antimicrobial Agents - MDPI. Available from: [Link]

  • Mechanisms of Antimicrobial Actions - ResearchGate. Available from: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. Available from: [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. Available from: [Link]

  • EUCAST: EUCAST - Home. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices - MDPI. Available from: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. Available from: [Link]

  • Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors - MDPI. Available from: [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC - NIH. Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available from: [Link]

  • (PDF) Methods for testing antioxidant activity - ResearchGate. Available from: [Link]

  • A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PubMed Central. Available from: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. Available from: [Link] mx-ww-ast-guide-book-en-1-1.pdf

  • Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

Welcome to the technical support center for the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful synthesis and purification of this compound. Our approach is rooted in scientific integrity, providing you with a trustworthy and authoritative resource.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to anticipate and solve common problems encountered during the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a derivative of β-alanine.

Q1: I am getting a low yield in my reaction. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the synthesis of sulfonamides are a frequent issue.[1] The primary culprits are often related to the reactivity of the sulfonyl chloride and the reaction conditions.

  • Hydrolysis of 4-Bromophenylsulfonyl Chloride: The sulfonyl chloride is highly susceptible to moisture, which leads to its hydrolysis into the unreactive 4-bromophenylsulfonic acid.[1]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The base neutralizes the HCl byproduct, and the solvent must dissolve both reactants without participating in the reaction.[1]

    • Solution: A non-nucleophilic organic base like triethylamine or pyridine is ideal as it will not compete with the β-alanine.[1] Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of the amine (β-alanine), typically 1.1 to 1.2 equivalents, can help drive the reaction to completion.[1]

Q2: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

A2: Purification challenges often arise from unreacted starting materials and side products.

  • Common Impurities:

    • Unreacted β-alanine: Being an amino acid, it has different solubility properties than the desired product.

    • 4-Bromophenylsulfonic acid: This results from the hydrolysis of the sulfonyl chloride.

    • Di-sulfonated product: While less common with primary amines, it's a possibility.[1]

  • Purification Strategies:

    • Acid-Base Extraction: The carboxylic acid group in the product allows for selective extraction. By adjusting the pH of the aqueous solution, you can separate the product from non-acidic impurities.

    • Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system (e.g., ethyl acetate-heptane) can be identified to selectively crystallize the desired product, leaving impurities in the mother liquor.[2]

    • Column Chromatography: While often a last resort for large-scale synthesis due to cost and time, silica gel chromatography can be effective for removing persistent impurities.

Q3: I am observing an unexpected side product in my TLC/LC-MS analysis. What could it be?

A3: The most common side product is the hydrolyzed sulfonyl chloride, 4-bromophenylsulfonic acid.[1] Another possibility, though less likely with β-alanine, is the formation of a bis-sulfonated product where the sulfonamide nitrogen is further reacted. To identify the side product, consider its polarity and mass-to-charge ratio from your analysis and compare it with the expected structures of potential side products.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This reaction is a classic example of a Schotten-Baumann reaction, which is used to synthesize amides from amines and acid chlorides.[3][4][5]

Synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

This procedure details the reaction of 4-bromophenylsulfonyl chloride with β-alanine.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g) or Volume (mL)Equivalents
β-Alanine89.0922.452.001.1
4-Bromophenylsulfonyl chloride256.520.415.241.0
Triethylamine (TEA)101.1940.825.652.0
Dichloromethane (DCM)--50 mL-
1 M Hydrochloric Acid--As needed-

Procedure:

  • Dissolution of β-Alanine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend β-alanine (2.00 g, 22.45 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: To the suspension, add triethylamine (5.65 mL, 40.82 mmol) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromophenylsulfonyl chloride (5.24 g, 20.41 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the β-alanine suspension over 30 minutes at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 50 mL of 1 M HCl to remove excess triethylamine.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Crystallization: Slowly add a non-solvent in which the product is insoluble (e.g., heptane or hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.

Visualizations

Reaction Scheme

The following diagram illustrates the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid from 4-bromophenylsulfonyl chloride and β-alanine.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Bromophenylsulfonyl chloride P 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid R1->P + R2 β-Alanine R2->P + Reagent1 Triethylamine (Base) Reagent2 DCM (Solvent)

Caption: Synthesis of the target compound.

Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purification Strategy Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Purification Issues? CheckYield->CheckPurity No Anhydrous Ensure Anhydrous Conditions CheckYield->Anhydrous Yes Success Successful Synthesis CheckPurity->Success No Extraction Acid-Base Extraction CheckPurity->Extraction Yes BaseSolvent Optimize Base & Solvent Anhydrous->BaseSolvent Stoichiometry Adjust Stoichiometry BaseSolvent->Stoichiometry Stoichiometry->CheckYield Recrystallize Recrystallization Extraction->Recrystallize Chromatography Column Chromatography Recrystallize->Chromatography Chromatography->CheckPurity

Caption: Troubleshooting decision tree.

References

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PubMed Central. Available at: [Link]

  • Advances in the synthesis of β-alanine - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. Available at: [Link]

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. Available at: [Link]

  • US3496224A - Purification of sulfonic acids - Google Patents.
  • (PDF) Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Available at: [Link]

  • Reaction of β-alanine betaine and trimethylamine (TMA) with... - ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Advances in the synthesis of β-alanine - Frontiers. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. - YouTube. Available at: [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link]

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. Available at: [Link]

  • Correction: The mechanism of β-N-methylamino-L-alanine inhibition of tRNA aminoacylation and its impact on misincorporation - ResearchGate. Available at: [Link]

  • Schotten Baumann Reaction - BYJU'S. Available at: [Link]

  • Synthesis of propanoic acid- Dr. Tania CS - YouTube. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - MDPI. Available at: [Link]

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • How to Minimize Beta-Alanine Tingling Without Reducing Benefits - CarnoSyn. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. Available at: [Link]

  • US4554376A - Method for separating and purifying amino acid - Google Patents.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at: [Link]

  • How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? - Quora. Available at: [Link]

  • Beta-Alanine and Carnosine Biosynthesis - YouTube. Available at: [Link]

  • Effects of 4 Weeks of Beta-Alanine Intake on Inflammatory Cytokines after 10 km Long Distance Running Exercise - ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Optimizing the Synthesis and Purification of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

Welcome to the technical support center for the synthesis and purification of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the preparation of this valuable sulfonamide intermediate. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes. Our focus is on maximizing both yield and purity through a robust understanding of the reaction mechanism, potential side reactions, and effective purification strategies.

I. Synthesis Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, which is typically prepared via a nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and β-alanine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this sulfonamide synthesis are often traced back to a few critical factors. The primary culprit is often the hydrolysis of the highly reactive 4-bromophenylsulfonyl chloride starting material.[1]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Hydrolysis of 4-bromophenylsulfonyl chloride Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding and unreactive 4-bromophenylsulfonic acid.[1][2] This side reaction consumes your electrophile, directly reducing the potential yield of the desired sulfonamide.Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried prior to use. Use anhydrous solvents (e.g., freshly opened or distilled tetrahydrofuran (THF) or dichloromethane (DCM)). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
Incorrect Stoichiometry An insufficient amount of the amine nucleophile (β-alanine) will leave unreacted sulfonyl chloride at the end of the reaction.Optimize Stoichiometry: Use a slight excess of β-alanine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the limiting reagent, 4-bromophenylsulfonyl chloride.
Suboptimal Base Selection or Amount The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amino group of β-alanine, rendering it non-nucleophilic. A base is required to neutralize this HCl.[3] An inappropriate or insufficient amount of base will halt the reaction.Use a Non-Nucleophilic Base: Employ a non-nucleophilic organic base such as triethylamine or pyridine to scavenge the HCl without competing with β-alanine for the sulfonyl chloride.[1] Ensure at least two equivalents of the base are used: one to neutralize the HCl produced and one to deprotonate the carboxylic acid of β-alanine, which improves its solubility in organic solvents.
Incomplete Reaction The reaction may not have been allowed to proceed to completion due to insufficient time or inadequate temperature.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-bromophenylsulfonyl chloride. A co-spotted lane with the starting material is essential for accurate assessment. The reaction is typically run at 0 °C to room temperature.

II. Purification Troubleshooting Guide

Achieving high purity is critical. The following Q&A addresses common hurdles during the purification of the crude product.

Q2: My crude product is an oil and won't crystallize. What's happening and what should I do?

The phenomenon of a product "oiling out" instead of forming crystals is a common frustration in organic synthesis. This typically occurs when the melting point of the solid is lower than the temperature of the solution it's separating from, or when there's a high concentration of impurities that disrupt the crystal lattice formation.

Solutions to Induce Crystallization:

  • Re-dissolve and Adjust Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of the "good" solvent (the one it dissolves well in) to ensure complete dissolution at high temperature. Then, allow the solution to cool much more slowly. Rapid cooling often favors oil formation.

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure, solid product, add a tiny "seed crystal" to the cooled solution.

  • Trituration: If the oil is persistent, decant the solvent and add a poor solvent in which the desired product is insoluble (e.g., cold diethyl ether or hexanes). Vigorously stir or sonicate the oil. This can sometimes cause it to solidify.

  • pH Adjustment during Workup: Since the product is a carboxylic acid, ensuring it is fully protonated during the acidic workup is crucial. After the reaction, quenching with water and then acidifying with HCl to a pH of 1-2 ensures the product is in its neutral, less soluble form, which is more amenable to crystallization and extraction into an organic solvent.

Q3: After recrystallization, my yield is very low. How can I improve recovery?

Significant product loss during recrystallization is often due to using an excessive amount of solvent or selecting a suboptimal solvent system.

Improving Recrystallization Yield:

Issue Explanation Optimization Strategy
Excessive Solvent Using too much hot solvent to dissolve the crude product will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.Use Minimal Hot Solvent: Add the hot recrystallization solvent in small portions to the crude product until it just dissolves. This ensures the solution is saturated at high temperature.
Suboptimal Solvent System The ideal solvent system is one where the product has high solubility at high temperatures and low solubility at low temperatures.Systematic Solvent Screening: Test various solvent systems on a small scale. For N-sulfonylated amino acids, common systems include ethanol/water, acetone/water, or ethyl acetate/hexanes.[4] The latter is often effective for moderately polar compounds.
Premature Crystallization If the product crystallizes too quickly in the hot solution (e.g., during hot filtration), it can trap impurities.Keep Everything Hot: During hot filtration to remove insoluble impurities, use a heated funnel and pre-heat the receiving flask. Add a small excess of hot solvent before filtering to prevent premature crystallization.

III. Experimental Protocols & Methodologies

A. Synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

This protocol is based on the principles of the Schotten-Baumann reaction, adapted for the specific reactants.[5][6]

Reaction Scheme:

Reaction_Scheme cluster_conditions Reaction Conditions reagent1 4-Bromophenylsulfonyl Chloride product 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid reagent1->product 1. reagent2 β-Alanine reagent2->product 2. byproduct + Triethylammonium Chloride product->byproduct base Triethylamine (Base) Anhydrous THF (Solvent)

A visual representation of the synthesis reaction.

Materials & Equipment:

  • 4-Bromophenylsulfonyl chloride

  • β-Alanine

  • Triethylamine (Et3N), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reactant Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2), dissolve β-alanine (1.1 eq.) in anhydrous THF. Add triethylamine (2.2 eq.) and stir to form a suspension. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromophenylsulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous THF in a dropping funnel. Add this solution dropwise to the cold β-alanine suspension over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup - Quench & Acidify: Quench the reaction by adding deionized water. Remove the THF under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add ethyl acetate. Vigorously stir the biphasic mixture and acidify to pH 1-2 with 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, which may be a solid or a thick oil.

B. Purification by Recrystallization

Procedure:

  • Solvent Selection: A mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and swirl until the solid is fully dissolved.

  • Induce Crystallization: While the solution is still hot, add hexanes dropwise until a persistent cloudiness is observed. Add a few more drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the crystals under vacuum to a constant weight.

IV. Purity Confirmation & Characterization

Confirming the purity and identity of the final product is a critical step.

Analytical Technique Expected Observations for Pure Product
Thin Layer Chromatography (TLC) A single spot with a distinct Rf value, different from the starting materials.
Melting Point A sharp melting point range (typically 1-2 °C). A broad melting range indicates the presence of impurities.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the aromatic protons of the bromophenyl group, the methylene protons of the propanoic acid chain, and a peak for the N-H proton. The integration of these peaks should correspond to the number of protons in the structure.
FT-IR Spectroscopy Expect to see characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and strong S=O stretching bands for the sulfonyl group (around 1350 and 1160 cm⁻¹).[7]

V. Frequently Asked Questions (FAQs)

Q: Why is it necessary to use a base in this reaction?

A: The reaction of an amine with a sulfonyl chloride produces a sulfonamide and hydrochloric acid (HCl). The HCl will react with any available amine (either the starting material or the product) to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride. A base, such as triethylamine, is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion. This is a fundamental principle of the Schotten-Baumann reaction.[6][8]

Q: I see a white precipitate forming during the reaction. What is it?

A: This is most likely triethylammonium chloride, the salt formed from the reaction of triethylamine with the HCl byproduct. It is generally insoluble in many organic solvents like THF and will be removed during the aqueous workup.

Q: Can I use an inorganic base like sodium hydroxide?

A: While Schotten-Baumann reactions can be performed with aqueous bases like NaOH, this significantly increases the risk of hydrolyzing the 4-bromophenylsulfonyl chloride starting material to 4-bromophenylsulfonic acid, which will lower your yield.[1] For this specific synthesis, using a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to minimize this side reaction.

Q: How can I be sure all the triethylamine is removed from my final product?

A: The acidic workup (washing with 2M HCl) is designed to convert the basic triethylamine into its water-soluble hydrochloride salt, which is then removed into the aqueous phase during the extraction. A final wash of the combined organic layers with brine also helps remove residual water-soluble impurities. Any remaining traces should be removed during recrystallization and vacuum drying.

Q: What is the mechanism of this reaction?

A: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of β-alanine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base then removes a proton from the nitrogen to yield the final sulfonamide product.

Reaction_Mechanism cluster_overview Mechanism Overview start β-Alanine (R-NH2) + 4-Bromophenylsulfonyl Chloride (Ar-SO2Cl) intermediate Tetrahedral Intermediate [Ar-SO2(Cl)(NH2R)] start->intermediate Nucleophilic Attack product Product (Ar-SO2NHR) + HCl intermediate->product Chloride Elimination

A simplified overview of the reaction mechanism.

References

  • Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

  • Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. PubMed. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • GEA. Separation and Refining of Amino acids. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]

  • Zheng, B., & Toste, F. D. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • Poppelsdorf, F. (1963). U.S. Patent No. 3,105,092. Washington, DC: U.S.
  • Wang, Y., et al. (2007). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. PubMed. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Rathinasabapathi, B. (2000). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. PMC. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. [Link]

  • Kricheldorf, H. R. (1982). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. [Link]

  • Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. [Link]

  • Li, J., et al. (2016). Method for preparing high-purity sulfonamide compound, and application thereof in preparing herbicide diclosulam.
  • Cottet, F., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
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  • Perchat, N., et al. (2019). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. PMC. [Link]

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Troubleshooting

Technical Support Center: Refinement of Analytical Methods for 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid Detection

Welcome to the technical support center for the analysis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to empower you to overcome common analytical challenges, ensuring the accuracy, robustness, and reliability of your data.

Section 1: Foundational Concepts & Method Selection

This section addresses initial considerations for setting up a robust analytical workflow for 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Q1: What is 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, and why is its accurate detection critical?

A1: 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is an organic compound characterized by a propanoic acid moiety, a sulfonamide linkage, and a brominated phenyl ring.[1] In drug development, molecules with this structure can be synthetic intermediates, metabolites of a parent drug, or process-related impurities.[2][3] Accurate and sensitive detection is paramount for several reasons:

  • Safety and Efficacy: As a potential impurity, its levels must be monitored and controlled to ensure the safety of the final drug product, in line with regulatory guidelines like those from the International Council for Harmonisation (ICH).[2]

  • Process Optimization: Monitoring its formation or degradation helps in optimizing synthetic routes and reaction conditions.[3]

  • Pharmacokinetics: If it is a metabolite, quantifying it in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

The molecule's structure, featuring a carboxylic acid and a sulfonamide group, makes it a polar, acidic compound. The bromophenyl group provides a strong chromophore, making it suitable for UV detection.

Q2: Which primary analytical technique should I choose for my application: HPLC-UV or LC-MS/MS?

A2: The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends entirely on the analytical objective, specifically the required sensitivity and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL range).Very High (low ng/mL to pg/mL range).
Selectivity Good. Relies on chromatographic separation to resolve the analyte from interferences.Excellent. Can distinguish compounds with the same retention time but different masses.[4]
Best For Purity analysis, assays of bulk drug substance, content uniformity in formulations, analysis of process intermediates where concentrations are relatively high.[5]Trace-level impurity quantification, bioanalysis (e.g., plasma, urine), metabolite identification, and analysis in complex matrices where interferences are likely.[6]
Cost/Complexity Lower cost, simpler operation and maintenance.Higher initial investment, more complex operation and data analysis.

Expert Recommendation: For early-stage process development or analysis of the drug substance with expected analyte concentrations above 0.05%, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust. For bioanalytical studies or trace-level impurity analysis in complex sample matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[4][6]

Section 2: HPLC-UV Method Development & Troubleshooting

This section provides solutions to common issues encountered during the analysis of this polar, acidic compound using RP-HPLC.

Q3: My peak for 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is tailing significantly. What is the cause and how can I fix it?

A3: Peak tailing for this analyte is a common problem and is typically caused by secondary interactions between the analyte and the stationary phase. The primary culprits are the acidic carboxylic acid group on your analyte and active silanol groups on the silica-based column packing.[7]

Causality: At mid-range pH, both the analyte's carboxyl group and the column's residual silanols can be ionized (negatively charged). While the primary reversed-phase mechanism proceeds, a secondary ion-exchange interaction occurs between the ionized analyte and any accessible, non-end-capped silanols, leading to a portion of the analyte molecules being retained longer, which manifests as a tailing peak.[8]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: This is the most effective solution. By lowering the pH of the aqueous mobile phase to ~2.5-3.0 with an acid like formic acid or a phosphate buffer, you fully protonate the carboxylic acid group on the analyte.[7][9] This suppresses its ionization, minimizing secondary interactions and resulting in a much sharper, more symmetrical peak.

  • Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity silica and aggressive end-capping procedures have fewer accessible, acidic silanol groups. Using such a column will inherently reduce the opportunity for tailing.

  • Check Sample Solvent: Injecting your sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase composition.[10]

Troubleshooting Logic: Resolving Peak Tailing

Caption: A decision tree for troubleshooting peak tailing.

Q4: I'm observing unstable, drifting retention times for my analyte. What should I investigate?

A4: Retention time drift is a sign that the chromatographic conditions are not stable. For a polar, ionizable compound like this, the system is highly sensitive to subtle changes.[11]

Causality: The retention of this analyte is highly dependent on the precise pH and composition of the mobile phase. Small variations can significantly alter the ionization state of the analyte and the column surface, leading to shifts in retention.

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A minimum of 10-15 column volumes is recommended. Insufficient equilibration is a leading cause of drifting retention, especially in the first few injections of a sequence.[11]

  • Mobile Phase Preparation:

    • Buffering: Is your mobile phase adequately buffered? If you are near the pKa of your analyte or a mobile phase component, small changes in pH can have a large effect. Use a buffer concentration (e.g., 10-25 mM phosphate) sufficient to resist pH shifts.

    • Premixing: If running an isocratic method, premixing the mobile phase in a single container is more reliable than online mixing by the pump, which can be prone to proportioning valve errors.[12]

    • Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate inaccuracies.

  • Temperature Control: The column temperature must be stable. Use a column thermostat and ensure it is set to a consistent temperature (e.g., 30 °C). Fluctuations in ambient lab temperature can cause retention shifts.[11]

  • Pump Performance: Check for leaks in the pump heads or fittings. Perform a flow rate calibration to ensure the pump is delivering the specified flow rate accurately and consistently.[8]

Recommended Starting HPLC-UV Conditions
ParameterRecommended SettingRationale
Column High-Purity, End-Capped C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water or 20mM Potassium Phosphate, pH 2.8Low pH suppresses ionization of the analyte's carboxylic acid, ensuring good peak shape.[9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 5-10% B, ramp to 70-90% B over 10-15 minA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection (UV) ~230-255 nmThe bromophenyl group should provide strong absorbance in this range.[13][14] A UV scan of a standard is required to determine the optimal wavelength (λmax).
Injection Vol. 5-20 µLAdjust based on analyte concentration and sensitivity requirements.

Section 3: LC-MS/MS Method Development & Troubleshooting

For high-sensitivity applications, LC-MS/MS is the platform of choice. This section addresses its unique challenges.

Q5: I am getting a very weak signal for my analyte in LC-MS/MS. How can I improve the response?

A5: A weak signal in LC-MS/MS can stem from poor ionization, suboptimal MS parameters, or ion suppression from the matrix.

Causality: Electrospray ionization (ESI) efficiency is highly dependent on the analyte's ability to form gas-phase ions. For 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, the carboxylic acid group is the most likely site for ionization.

Troubleshooting Steps:

  • Select the Correct Ionization Mode: Due to the acidic nature of the carboxylic acid group, Negative Ion Mode (ESI-) is the logical choice. The analyte will readily lose a proton to form the [M-H]⁻ ion.[15]

  • Optimize Mobile Phase: While acidic pH is best for chromatography, it can suppress ionization in ESI- mode. A mobile phase with a slightly higher pH (e.g., buffered with ammonium acetate or ammonium formate at pH 4-6.5) can sometimes improve ESI- response.[16][17] However, this may compromise peak shape. A good compromise is often a mobile phase with a low concentration of a volatile acid like 0.1% formic acid, which works for both chromatography and ionization.

  • Direct Infusion & Parameter Tuning: Prepare a solution of your analyte (~1 µg/mL in mobile phase) and infuse it directly into the mass spectrometer using a syringe pump. This allows you to optimize key MS parameters without the complexity of the LC separation.[18] Tune the following:

    • Capillary/Spray Voltage: Adjust for maximum stable signal.

    • Cone Voltage/Fragmentor: Optimize to maximize the precursor ion ([M-H]⁻) signal and minimize unintended fragmentation.

    • Gas Flows (Nebulizer, Drying Gas) & Temperature: These affect desolvation efficiency. Optimize for the highest signal intensity and stability.

  • MRM Transition Optimization: Once the precursor ion is optimized, perform a product ion scan to identify the most intense and stable fragment ions. Select the best precursor → fragment transitions for Multiple Reaction Monitoring (MRM) mode to maximize sensitivity and selectivity.[18]

Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Negative (ESI-)The carboxylic acid group readily deprotonates to form [M-H]⁻.
Precursor Ion [M-H]⁻Expected primary ion for this compound.
MRM Transitions To be determined empiricallyInfuse a standard to find the most abundant and stable fragment ions.
Capillary Voltage 2.5 - 3.5 kVTypical starting range for ESI-.
Cone Voltage 20 - 40 VOptimize via infusion to maximize precursor intensity.
Source/Probe Temp. 400 - 600 °CDepends on instrument and flow rate; higher temperatures aid desolvation.[15]
Drying Gas Flow High (e.g., 10-12 L/min)Facilitates solvent evaporation and ion formation.
Q6: My analyte response is inconsistent and much lower in extracted samples than in pure solvent. I suspect matrix effects. How do I confirm and mitigate this?

A6: This is a classic presentation of matrix effects, specifically ion suppression, a major challenge in bioanalysis.[6]

Causality: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the ESI source. This competition reduces the efficiency of analyte ion formation, leading to a suppressed signal.[19]

Confirmation & Mitigation Strategy:

  • Confirmation (Post-Column Infusion): The definitive way to diagnose matrix effects is through a post-column infusion experiment.

    • Continuously infuse a standard solution of your analyte into the MS via a T-junction placed after the LC column.

    • Inject a blank, extracted matrix sample onto the column.

    • Monitor the analyte's signal. A stable baseline will be observed. If the signal drops at certain points in the chromatogram, it indicates that co-eluting matrix components are causing ion suppression at those retention times.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust the gradient to move the analyte's peak away from the regions of ion suppression.

    • Enhance Sample Preparation: A simple protein precipitation may not be sufficient. Use a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[19][20] Anion-exchange SPE could be particularly effective for this acidic analyte.[21]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., containing ¹³C or ²H) is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.

Section 4: Sample Preparation Workflow

Effective sample preparation is crucial for minimizing matrix effects and ensuring robust method performance.[22]

Q7: What is a good starting point for a sample preparation protocol for analyzing this compound in plasma?

A7: For bioanalysis in a complex matrix like plasma, Solid-Phase Extraction (SPE) offers a superior balance of recovery and cleanup compared to simpler methods like protein precipitation.[19] A mixed-mode anion exchange SPE protocol would be an excellent choice.

Workflow: SPE for Plasma Samples

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution A 1. Spike Plasma Sample with Internal Standard B 2. Pretreat Sample (e.g., dilute with weak acid) A->B C 3. Condition SPE Cartridge (Methanol, then Water) D 4. Load Pre-treated Sample B->D C->D E 5. Wash Cartridge (e.g., Water, then weak organic) to remove interferences D->E F 6. Elute Analyte (e.g., Organic solvent with base like NH4OH) E->F G 7. Evaporate Eluate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS H->I

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Protocol: Mixed-Mode Anion Exchange SPE
  • Cartridge Selection: Choose a mixed-mode polymer-based sorbent with both reversed-phase and strong anion-exchange (SAX) properties.

  • Condition: Condition the cartridge sequentially with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Load: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge. The low pH ensures the analyte is retained by the reversed-phase mechanism.

  • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar, neutral interferences.

  • Wash 2: Wash the cartridge with 1 mL of 20% methanol in water to remove less polar, neutral interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent deprotonates the silanols and neutralizes the positive charge on the anion exchanger, releasing the negatively charged analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Section 5: Method Validation Essentials

A developed method is not complete until it is validated to prove it is fit for its intended purpose.[23] All validation procedures should follow the current ICH Q2(R2) guidelines.[24]

Q8: What are the key parameters I must evaluate to validate my analytical method?

A8: According to ICH guidelines, a quantitative method for an impurity or a bioanalytical assay must be validated for the following core characteristics[24][25]:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of 5 concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (spiked matrix) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH ±0.1, column temperature ±2 °C). This provides an indication of its reliability during normal usage.

By systematically addressing these parameters, you can build a self-validating analytical system that produces trustworthy and defensible data.

References

  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • MedchemExpress.com. 2-Amino-3-(4-bromophenyl)propanoic acid.
  • ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • PubMed Central. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • FDA. (2023, November). Q2(R2)
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Synthose. The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
  • Shimadzu. No.
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • LCGC International. (2016, April 26).
  • ResearchGate. (2024, January 30).
  • Cormica. Understanding Impurity Analysis.
  • MDPI. (1989, November 1). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA).
  • PubChem. 3-Amino-3-(4-bromophenyl)propanoic acid.
  • PubMed. (2024, February 5).
  • Chrom Tech. HPLC Troubleshooting Guide.
  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods.
  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Semantic Scholar. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Taylor & Francis Online. (2016).
  • NIH. (2024, January 5).
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1.
  • PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (2020, September 24).
  • Agilent. Challenges of Small Molecule Production.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

Welcome to the technical support center for the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we will address common challenges and provide practical, field-tested solutions to ensure a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid?

A1: The most prevalent and scalable approach involves the reaction of 3-aminopropanoic acid (β-alanine) with 4-bromophenylsulfonyl chloride. This is a nucleophilic substitution reaction where the amino group of β-alanine attacks the sulfonyl chloride, forming the sulfonamide bond. The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.

Q2: I am observing low yields in my reaction. What are the likely causes?

A2: Low yields in sulfonamide synthesis can often be attributed to several factors. A primary culprit is the hydrolysis of the highly reactive 4-bromophenylsulfonyl chloride starting material by moisture, which converts it to the unreactive sulfonic acid.[1] Other common causes include the use of an inappropriate base or solvent, and side reactions such as the formation of bis-sulfonated products with primary amines.[1]

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: When scaling up, meticulous control over reaction conditions is paramount. Key parameters include:

  • Temperature: Exothermic reactions require efficient heat dissipation to prevent side reactions and degradation.

  • Mixing: Homogeneous mixing is crucial for ensuring consistent reaction rates and preventing localized "hot spots."

  • Rate of addition: Slow, controlled addition of reagents can help manage the reaction exotherm and minimize impurity formation.

  • Purity of starting materials: Impurities in the starting materials can lead to unwanted side products and complicate purification.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis and scale-up of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Issue 1: Low Yield and Incomplete Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted 3-aminopropanoic acid.

  • The isolated yield of the desired product is consistently below expectations.

Root Causes & Solutions:

  • Hydrolysis of 4-Bromophenylsulfonyl Chloride: This is a frequent issue. Sulfonyl chlorides are highly sensitive to moisture.[1]

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inadequate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine to avoid competing with the amine nucleophile.[1] A slight excess of the base (1.1-1.2 equivalents) is often beneficial.

  • Poor Solubility of 3-Aminopropanoic Acid: β-alanine has limited solubility in many organic solvents.

    • Solution: Consider using a solvent system that can dissolve both reactants effectively. A mixture of water and a polar aprotic solvent like THF or dioxane can be effective. Alternatively, converting β-alanine to its ester derivative can improve solubility in organic solvents.

Issue 2: Formation of Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting materials.

  • Purification by crystallization or chromatography is challenging due to closely eluting impurities.

Root Causes & Solutions:

  • Bis-sulfonation of 3-Aminopropanoic Acid: The primary amine of the product can react with another molecule of 4-bromophenylsulfonyl chloride, leading to a bis-sulfonated impurity.[1]

    • Solution: Control the stoichiometry carefully. Using a slight excess of the 3-aminopropanoic acid can help minimize this side reaction.[1] A slow, controlled addition of the sulfonyl chloride to the amine solution is also recommended.

  • Reaction with Solvent: Nucleophilic solvents can potentially react with the sulfonyl chloride.

    • Solution: Choose an inert solvent for the reaction. Dichloromethane and tetrahydrofuran are common choices.[1]

Experimental Protocols

Optimized Synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

This protocol is designed for a laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 3-Aminopropanoic acid

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-aminopropanoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, add a solution of 4-bromophenylsulfonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with 1M hydrochloric acid.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A patent for a similar compound suggests recrystallization from an ethyl acetate-normal heptane system for purification.[2]

Reaction Workflow

Synthesis Workflow Reagents 3-Aminopropanoic Acid 4-Bromophenylsulfonyl Chloride Triethylamine Reaction Reaction in Anhydrous DCM 0°C to RT Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO3, NaCl) Reaction->Workup Purification Recrystallization Workup->Purification Product 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid Purification->Product

Caption: Workflow for the synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and effectively dissolves reactants.
Base TriethylamineNon-nucleophilic, neutralizes HCl byproduct.
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows reaction to proceed to completion.
Stoichiometry Slight excess of 3-aminopropanoic acidMinimizes bis-sulfonation.
Purification RecrystallizationEffective for removing impurities and isolating a pure product.

Causality in Experimental Choices

The selection of each reaction parameter is deliberate and based on established chemical principles to maximize yield and purity.

  • Anhydrous Conditions: The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water. By maintaining anhydrous conditions, the competing hydrolysis reaction is minimized, thereby favoring the desired sulfonamide formation.[1]

  • Non-Nucleophilic Base: The use of a tertiary amine like triethylamine is crucial. Its steric bulk prevents it from acting as a nucleophile and reacting with the sulfonyl chloride, ensuring it solely functions as a proton scavenger to neutralize the generated HCl.[1]

  • Controlled Addition and Temperature: The reaction between an amine and a sulfonyl chloride is often exothermic. A controlled, dropwise addition of the sulfonyl chloride at a reduced temperature (0 °C) allows for effective heat dissipation. This prevents localized temperature increases that could lead to thermal degradation of reactants or products and promote the formation of side products.

Self-Validating System

The described protocol incorporates in-process checks to validate the reaction's progress and the purity of the final product.

  • Reaction Monitoring: Regular analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the tracking of starting material consumption and product formation. This ensures the reaction is proceeding as expected and helps determine the optimal reaction time.

  • Spectroscopic Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This provides definitive evidence of the successful synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Logical Relationships in Troubleshooting

Troubleshooting Logic LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction ImpurityFormation Impurity Formation LowYield->ImpurityFormation Hydrolysis Sulfonyl Chloride Hydrolysis IncompleteReaction->Hydrolysis PoorSolubility Poor Solubility of β-alanine IncompleteReaction->PoorSolubility BisSulfonation Bis-sulfonation ImpurityFormation->BisSulfonation SideReaction Reaction with Solvent/Base ImpurityFormation->SideReaction

Caption: Logical flow for troubleshooting common issues in the synthesis.

References

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid and Its Analogs

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with significant biological activity is paramount. One such scaffold that has garnered interest is the 3-aminopropanoic acid backbone...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with significant biological activity is paramount. One such scaffold that has garnered interest is the 3-aminopropanoic acid backbone, which, when appropriately substituted, exhibits a wide array of pharmacological effects. This guide provides a comprehensive comparison of the biological activity of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid and its structural analogs. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents, with a focus on antimicrobial and anticancer properties.

The Core Moiety: 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

The core molecule, 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, combines a flexible propanoic acid chain with a rigid, electron-withdrawing 4-bromophenylsulfonyl group. This combination of features suggests the potential for specific interactions with biological targets. The sulfonamide linkage is a well-established pharmacophore found in numerous approved drugs, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding. The presence of the bromine atom on the phenyl ring increases lipophilicity, which can enhance membrane permeability and target engagement. While direct and extensive biological data on this specific compound is not abundant in publicly available literature, its structural components are present in various biologically active molecules, allowing for a comparative analysis with its analogs.

Comparative Analysis of Biological Activity

The biological potential of this scaffold is best understood by examining the activities of its structurally related analogs. Modifications to the core structure, such as alterations in the substitution pattern of the phenyl ring, replacement of the sulfonyl group, and modifications of the propanoic acid backbone, have profound effects on the observed biological activities.

Antimicrobial Activity

Propanoic acid and its derivatives are recognized for their antimicrobial properties.[1][2][3] The introduction of a sulfonylamino group and an aryl moiety can significantly modulate this activity.

A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share the 4-bromophenylsulfonyl group, demonstrated promising antimicrobial and antibiofilm potential, particularly against Gram-positive pathogens like Enterococcus faecium.[4] This suggests that the 4-bromophenylsulfonyl moiety is a key contributor to the antimicrobial efficacy. The increased lipophilicity due to the bromine atom is thought to play a role in this activity.[4]

In a broader context, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial activity against a range of multidrug-resistant bacteria and fungi, including ESKAPE pathogens and Candida auris.[5] Hydrazone derivatives containing heterocyclic substituents were particularly potent, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis.[5] This highlights the importance of the substituent on the amino group of the propanoic acid backbone in determining the spectrum and potency of antimicrobial action.

The general structure-activity relationship for antimicrobial propionic acid derivatives often indicates that the presence of electron-withdrawing groups on the aromatic ring can enhance activity.

Table 1: Comparative Antimicrobial Activity of Propanoic Acid Analogs

Compound/Analog ClassTarget OrganismsKey FindingsReference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesGram-positive bacteria (e.g., Enterococcus faecium)Promising antimicrobial and antibiofilm activity.[4][4]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesESKAPE pathogens, Candida aurisBroad-spectrum activity; hydrazones with heterocyclic substituents are most potent (MICs 0.5-64 µg/mL).[5][5]
3-(furan-2-yl)propenoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusGood antimicrobial activity at 64 µg/mL.[6][6]
Anticancer Activity

The structural features of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid analogs also lend themselves to potential applications in oncology.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer properties, demonstrating the potential of this scaffold to induce cytotoxicity in cancer cell lines.[7][8] For example, these compounds were shown to be cytotoxic to A549 lung cancer cells.[8] Interestingly, these derivatives also exhibited antioxidant properties, which could be beneficial in a chemotherapeutic context by protecting normal tissues.[7]

Another class of related compounds, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has been identified as a promising scaffold for developing novel anticancer agents targeting SIRT2 and EGFR.[9] Certain oxime and carbohydrazide derivatives from this series showed low micromolar activity against small-cell lung carcinoma cells, including a drug-resistant cell line, and were more potent than the standard chemotherapeutic agent cisplatin.[9]

Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity against various cancer cell lines.[10] One of the most promising compounds from this series showed notable growth inhibition against CNS cancer cell lines.[10] This underscores the potential of incorporating a bromophenyl group in the design of new anticancer agents.

Table 2: Comparative Anticancer Activity of Propanoic Acid Analogs

Compound/Analog ClassCancer Cell LinesKey FindingsReference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (lung cancer)Cytotoxic activity and promising antioxidant properties.[7][8][7][8]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesH69 (small-cell lung carcinoma), H69AR (drug-resistant)Potent antiproliferative activity, some derivatives more active than cisplatin.[9][9]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsCNS cancer cell line SNB-75Significant growth percent inhibition.[10][10]
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesU-87 (glioblastoma), MDA-MB-231 (breast cancer)Some derivatives showed higher cytotoxicity against U-87 cells.[11][11]

Structure-Activity Relationship (SAR) Insights

The study of how a drug's molecular structure relates to its biological activity is known as the structure-activity relationship (SAR).[12] Based on the comparative data, several key SAR insights can be drawn for this class of compounds:

  • The Aryl Moiety: The substitution pattern on the phenyl ring is critical. The presence of a halogen, such as bromine, often enhances lipophilicity and can lead to improved antimicrobial and anticancer activity.[4][10] The position of the substituent also matters, as seen in derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide.[11]

  • The Sulfonyl Linker: The sulfonamide group is a key structural feature that can participate in crucial hydrogen bonding interactions with biological targets. Its replacement or modification would likely have a significant impact on activity.

  • The Propanoic Acid Backbone: Modifications to the propanoic acid chain, such as esterification or the formation of hydrazones and amides, can dramatically alter the biological activity profile, often leading to increased potency.[5][9]

The following diagram illustrates the key structural components and their potential for modification to modulate biological activity.

SAR_Diagram cluster_0 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid Core Structure cluster_1 Potential Modifications for Activity Modulation Core Propanoic Acid Backbone Mod_Core Esterification, Amidation, Hydrazone Formation Core->Mod_Core Modify Backbone Aryl 4-Bromophenyl Group Mod_Aryl Vary Substituents (e.g., -OH, -Ac) Vary Position Aryl->Mod_Aryl Modify Aryl Ring Linker Sulfonylamino Linker Mod_Linker Replace with Amide, Thiazole, etc. Linker->Mod_Linker Modify Linker

Caption: Key structural components of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid and potential modification sites for optimizing biological activity.

Experimental Protocols

To facilitate further research in this area, standardized experimental protocols for assessing the biological activities discussed are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This workflow outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized bacterial or fungal suspension. A->B C Include positive (no compound) and negative (no inoculum) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24h). C->D E Determine the MIC by visual inspection or by measuring optical density. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Perform two-fold serial dilutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Controls: Inoculate each well containing the serially diluted compound with the prepared inoculum. Include a positive control well (inoculum without compound) and a negative control well (medium without inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by reading the optical density at 600 nm using a microplate reader.

In Vitro Anticancer Activity (MTT Assay)

This protocol describes the assessment of the cytotoxic effect of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The comparative analysis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid and its analogs reveals a versatile scaffold with significant potential for the development of novel antimicrobial and anticancer agents. The available data strongly suggest that the biological activity is highly dependent on the nature of the substituents on the aryl ring and modifications of the propanoic acid backbone. The 4-bromophenylsulfonyl moiety appears to be a promising pharmacophore for enhancing biological efficacy.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs based on the 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid core structure. This will enable a more detailed elucidation of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Furthermore, mechanistic studies are warranted to identify the specific cellular targets and pathways through which these compounds exert their biological effects. Such investigations will be crucial for the rational design of next-generation therapeutic agents based on this promising chemical scaffold.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH.
  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Current advances in biological production of propionic acid. PubMed.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed.
  • Illustrated Glossary of Organic Chemistry - Structure-Activity Rel
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH.
  • A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – Wh
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

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Validation

A Comparative In Silico Analysis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid Derivatives as Novel Carbonic Anhydrase II Inhibitors

A deep dive into the binding potential of a promising sulfonamide derivative against a key therapeutic target, Human Carbonic Anhydrase II, benchmarked against established clinical drugs. This guide presents a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the binding potential of a promising sulfonamide derivative against a key therapeutic target, Human Carbonic Anhydrase II, benchmarked against established clinical drugs.

This guide presents a comprehensive comparative molecular docking study of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a novel sulfonamide derivative, against the well-established therapeutic target, Human Carbonic Anhydrase II (hCA II). To contextualize its potential, the binding interactions and energies of this lead compound are compared with three clinically relevant drugs: Acetazolamide, a cornerstone in carbonic anhydrase inhibitor therapy; Dorzolamide, a topical agent for glaucoma treatment; and Celecoxib, a selective COX-2 inhibitor also known to inhibit carbonic anhydrase. This analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships of this class of compounds and their potential for development as targeted therapeutics.

Introduction: The Therapeutic Promise of Sulfonamides and Carbonic Anhydrase Inhibition

Sulfonamides represent a critical pharmacophore in medicinal chemistry, forming the backbone of numerous antibacterial, diuretic, and anticancer drugs.[1][2] Their therapeutic versatility often stems from their ability to effectively inhibit specific enzymes. Among these, the carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][3] Dysregulation of CA activity is implicated in several pathologies, making them attractive targets for drug discovery.

Human Carbonic Anhydrase II (hCA II) is a particularly well-studied isoform, and its inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness.[1][3] The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[1][4]

This guide focuses on the in silico evaluation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a compound featuring the characteristic sulfonamide group. By employing molecular docking simulations, we aim to predict its binding affinity and interaction patterns within the active site of hCA II and draw meaningful comparisons with established inhibitors.

Experimental Design and Rationale: A Rigorous In Silico Approach

To ensure the scientific integrity and reproducibility of this comparative study, a well-defined and validated molecular docking protocol was employed. The causality behind each experimental choice is detailed below.

Target Selection and Preparation

The high-resolution crystal structure of Human Carbonic Anhydrase II in complex with Acetazolamide (PDB ID: 3HS4) was selected as the receptor for this study.[1][5] This structure, determined at 1.1 Å resolution, provides a highly accurate representation of the enzyme's active site and the binding mode of a classical sulfonamide inhibitor. The choice of a co-crystallized structure allows for a crucial validation step: redocking the native ligand (Acetazolamide) to ensure the docking protocol can accurately reproduce the experimentally observed binding pose.

Prior to docking, the protein structure was prepared by removing water molecules and heteroatoms not involved in the binding, adding hydrogen atoms, and assigning appropriate atom types and charges. This preparatory step is essential for accurate calculation of molecular interactions.

Ligand Selection and Preparation

The following ligands were selected for this comparative study:

  • Lead Compound: 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

  • Comparator 1 (Classical CAI): Acetazolamide[6]

  • Comparator 2 (Topical CAI): Dorzolamide[7]

  • Comparator 3 (Dual Inhibitor): Celecoxib[8]

The 3D structures of the comparator drugs were obtained from publicly available databases. The structure of the lead compound was generated using chemical drawing software and subsequently subjected to energy minimization to obtain a low-energy, stable conformation. All ligand structures were prepared for docking by assigning appropriate atom types, charges, and protonation states.

Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program. The search space for the docking was defined as a grid box encompassing the entire active site of hCA II, ensuring that the ligands could freely explore potential binding orientations. The docking protocol was first validated by redocking Acetazolamide into the active site of PDB: 3HS4. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose was considered a successful validation.

For each ligand, multiple docking runs were performed to ensure conformational sampling and the identification of the most favorable binding pose. The results were ranked based on their predicted binding affinities (in kcal/mol), with lower values indicating stronger binding.

Visualizing the Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Select PDB Structure (e.g., 3HS4 for hCA II) PrepReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Docking Perform Docking (e.g., AutoDock Vina) PrepReceptor->Docking Lead Lead Compound (3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid) PrepLigands Prepare Ligands (Generate 3D structures, assign charges) Lead->PrepLigands Comparators Comparator Compounds (Acetazolamide, Dorzolamide, Celecoxib) Comparators->PrepLigands PrepLigands->Docking Validation Protocol Validation (Redock native ligand) Docking->Validation Analysis Analyze Binding Affinity and Interactions Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A schematic overview of the molecular docking workflow, from receptor and ligand preparation to docking simulation and results analysis.

Results: A Quantitative Comparison of Binding Affinities

The molecular docking simulations yielded predicted binding affinities for the lead compound and the three comparator drugs. These results are summarized in the table below.

CompoundPredicted Binding Affinity (kcal/mol)
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid-7.8
Acetazolamide-7.5
Dorzolamide-8.2
Celecoxib-9.1

Analysis of Binding Interactions: Unveiling the Molecular Basis of Inhibition

A detailed analysis of the docked poses reveals the key molecular interactions responsible for the predicted binding affinities.

3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

The lead compound exhibits a strong binding affinity for the hCA II active site. The sulfonamide group directly coordinates with the catalytic zinc ion, a hallmark of carbonic anhydrase inhibition. The bromophenyl moiety extends into a hydrophobic pocket, forming favorable van der Waals interactions with surrounding residues. The propanoic acid tail is positioned to form hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

Acetazolamide

As the co-crystallized ligand, the docking of Acetazolamide serves as a positive control. The simulation accurately reproduced the key interactions observed in the crystal structure, with the sulfonamide group coordinating to the zinc ion and the thiadiazole ring forming hydrogen bonds with active site residues.[1]

Dorzolamide

Dorzolamide, a potent topical CAI, demonstrates a high binding affinity.[9] Its sulfonamide group also coordinates with the zinc ion. The bulky side chain of Dorzolamide occupies a significant portion of the active site, forming extensive hydrophobic and hydrogen bonding interactions, which likely contributes to its high potency.[10]

Celecoxib

Interestingly, Celecoxib, primarily known as a COX-2 inhibitor, shows the highest predicted binding affinity for hCA II in this study.[11] This is consistent with experimental findings that Celecoxib is a potent inhibitor of carbonic anhydrase.[4][11] Its sulfonamide moiety interacts with the zinc ion, while its bulkier structure allows for extensive interactions within the active site, including potential π-π stacking interactions.

Visualizing the Binding Modes

binding_modes cluster_active_site hCA II Active Site cluster_ligands Ligand Interactions Zn Zn²⁺ His94 His94 His96 His96 His119 His119 Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket Lead Lead Compound Lead->Zn Coordination Lead->Thr199 H-bond Lead->HydrophobicPocket Hydrophobic Int. Acetazolamide Acetazolamide Acetazolamide->Zn Coordination Acetazolamide->Thr199 H-bond Dorzolamide Dorzolamide Dorzolamide->Zn Coordination Dorzolamide->HydrophobicPocket Extensive Hydrophobic Int. Celecoxib Celecoxib Celecoxib->Zn Coordination Celecoxib->HydrophobicPocket π-π Stacking

Caption: A simplified diagram illustrating the key binding interactions of the lead compound and comparators within the active site of hCA II.

Discussion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid as a novel inhibitor of Human Carbonic Anhydrase II. Its predicted binding affinity is comparable to that of the established drug Acetazolamide, suggesting it could exhibit significant biological activity.

The presence of the bromophenyl group appears to be advantageous for binding, allowing for favorable interactions within a hydrophobic pocket of the active site. The propanoic acid moiety offers a potential vector for further chemical modification to enhance potency and selectivity.

While Celecoxib displayed the highest binding affinity in this study, its primary pharmacological activity as a COX-2 inhibitor and its associated cardiovascular risks may limit its utility as a dedicated carbonic anhydrase inhibitor.[12] Dorzolamide's high potency is likely attributed to its complex structure, which is optimized for interactions within the hCA II active site.

The findings from this in silico analysis provide a strong rationale for the synthesis and in vitro biological evaluation of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid and its derivatives. Future studies should focus on:

  • Synthesis and in vitro enzyme inhibition assays: To experimentally validate the predicted inhibitory activity against hCA II and other CA isoforms to assess selectivity.

  • Structure-activity relationship (SAR) studies: To explore the impact of modifications to the bromophenyl and propanoic acid moieties on potency and selectivity.

  • Crystallographic studies: To obtain an experimental structure of the lead compound bound to hCA II, which would provide definitive insights into its binding mode and guide further optimization.

References

  • Wikipedia. Acetazolamide. [Link]

  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 992–995. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioorganic & Medicinal Chemistry, 8(9), 2175-2185. [Link]

  • RCSB PDB. 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. [Link]

  • Knudsen, J. F., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285–290. [Link]

  • Wikipedia. Dorzolamide. [Link]

  • Weber, A., et al. (2004). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. Journal of Medicinal Chemistry, 47(3), 550–557. [Link]

  • ResearchGate. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Ghobadi, S., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 546–554. [Link]

  • RCSB PDB. 5FDI: Crystal structure of Human Carbonic Anhydrase II with the anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog. [Link]

  • Al-Obeidi, F. A., et al. (2009). Spectroscopic study on the interaction of celecoxib with human carbonic anhydrase II: thermodynamic characterization of the binding process. Journal of Photochemistry and Photobiology B: Biology, 97(3), 167–173. [Link]

  • Wikimedia Commons. File:Acetazolamide 3D.png. [Link]

  • De Simone, G., & Supuran, C. T. (2010). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 731–742. [Link]

  • ResearchGate. 3D Structure of celecoxib bound at the COX-2 active site. [Link]

  • Di Fiore, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6746–6761. [Link]

  • Wikipedia. Brinzolamide. [Link]

  • Wikimedia Commons. File:Celecoxib-3D-spacefill.png. [Link]

  • ResearchGate. Crystal binding mode of (A) celecoxib, and predicted binding... [Link]

  • McKenna, R., & Supuran, C. T. (2014). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 22(1), 1-6. [Link]

  • Wikimedia Commons. File:Acetazolamide 3D ball.png. [Link]

  • Shutterstock. Celecoxib Molecular Structure 3d Model Molecule. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Chen, S. Z., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(12), 1413–1427. [Link]

  • ResearchGate. Acetazolamide structure. [Link]

  • Alksnin, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]

  • Dreamstime. 3d Structure of Acetazolamide, a Medication. [Link]

  • Wikipedia. Diuretic. [Link]

  • Dreamstime. Celecoxib Molecule, Molecular Structure, Cox-2 Inhibitors, Ball and Stick 3d Model, Structural Chemical Formula with Colored Atoms. [Link]

  • Cipla. Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. [Link]

  • ResearchGate. Chemical structure of dorzolamide hydrochloride. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid: A Guide for Laboratory Professionals

The fundamental principle guiding this protocol is risk mitigation. Due to its structure—containing a brominated aromatic ring and a sulfonyl group—3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid must be treated as a ha...

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle guiding this protocol is risk mitigation. Due to its structure—containing a brominated aromatic ring and a sulfonyl group—3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid must be treated as a hazardous substance. This approach ensures compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and aligns with the best practices recommended in authoritative texts like Prudent Practices in the Laboratory.[1][2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures, such as 3-(4-Bromophenyl)propionic acid, indicate that it should be considered harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[3] Therefore, the precautionary principle dictates that this compound be handled with care to avoid creating dust and to prevent contact with skin and eyes.[4]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Ensure gloves are inspected for integrity before each use.

  • Body Protection: A lab coat is required to protect against incidental contact.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

ParameterGuidelineRationale
Chemical Class Halogenated Aromatic SulfonamideAssumed hazardous based on structural motifs (bromine, sulfonyl group).
Primary Hazards Irritant, Potentially ToxicBased on data for similar compounds, assume skin/eye irritation and potential toxicity upon ingestion or inhalation.[3]
Handling Location Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Required PPE Goggles, Lab Coat, Nitrile GlovesStandard level of protection for handling hazardous laboratory chemicals.
Part 2: Step-by-Step Disposal Protocol

The disposal of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid must adhere to the cradle-to-grave responsibilities for hazardous waste generators as outlined in the Resource Conservation and Recovery Act (RCRA).[6] This means all waste must be properly identified, managed, and documented from generation to final disposal.[6] The primary and most compliant method for disposal is through a licensed hazardous waste contractor.[5]

Step 1: Waste Segregation Proper segregation is the most critical step in a safe waste management program.[7]

  • Designate a Waste Stream: 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid and materials contaminated with it must be disposed of as Halogenated Organic Waste .

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste or other waste streams. Incompatible mixtures can lead to dangerous chemical reactions or complicate the disposal process.

Step 2: Containerization

  • Select an Appropriate Container: Use a dedicated, chemically compatible container, clearly labeled for "Hazardous Waste."[5][8] The container must be in good condition, free from leaks or cracks, and have a tight-fitting screw cap.[8]

  • Solid Waste:

    • Place surplus or expired 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid directly into the designated solid halogenated waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be collected in this container.

  • Liquid Waste:

    • If the compound is in solution, collect it in a designated liquid halogenated waste container.

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling Accurate and complete labeling is a strict regulatory requirement.[9]

  • The label must clearly state "Hazardous Waste."

  • List the full chemical name: "3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid."

  • Include all other components of any liquid waste mixture, including solvents and their approximate concentrations.

  • Clearly indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Provide the name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Waste containers should be kept at or near the point of generation in a designated SAA. The container must be kept closed at all times except when adding waste.[8]

  • Secure Storage: Once a container is full or ready for pickup, it should be moved to a central, secure hazardous waste accumulation area. This area must be well-ventilated and equipped with secondary containment to manage potential spills.

  • Time Limits: Be aware of regulatory time limits for waste accumulation. For instance, academic laboratories may be required to remove hazardous waste every twelve months.[10]

Step 5: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Documentation: Complete all required waste disposal manifests and forms provided by your EHS office. This documentation is a critical part of the "cradle-to-grave" tracking system.[6]

Prohibited Disposal Methods:

  • DO NOT dispose of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, in either solid or liquid form, down the sanitary sewer.

  • DO NOT discard the chemical or contaminated materials in the regular trash.

  • DO NOT allow solvents from solutions to evaporate in the fume hood as a means of disposal.

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn before cleanup.

    • If the spill involves a solid, gently cover it with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated halogenated organic waste container.

    • If the spill is a liquid, cover it with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in the hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (Requires EHS Assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • If safe to do so, close the fume hood sash and shut down any potential ignition sources.

    • Prevent entry into the affected area until the emergency response team arrives.

Logical Framework for Disposal

The decision-making process for the disposal of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can be visualized as a clear workflow. This ensures that all safety and regulatory considerations are met at each stage.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Final Disposal Start Identify Waste: 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid Assess Hazard Assessment: Treat as Halogenated Organic Waste Start->Assess PPE Don Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Segregate Segregate as Halogenated Waste PPE->Segregate Container Select & Label Waste Container Segregate->Container Collect Collect Waste: - Pure solid/liquid - Contaminated materials Container->Collect Store Store in Satellite Accumulation Area (SAA) Collect->Store EHS Contact EHS for Pickup Store->EHS End Disposal by Licensed Contractor EHS->End

Caption: Waste Disposal Workflow for 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

By adhering to this structured protocol, laboratory professionals can ensure the safe handling and compliant disposal of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, thereby protecting themselves, their colleagues, and the environment.

References

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Handling

Personal protective equipment for handling 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. Developed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure a safe and efficient laboratory environment. The following protocols are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Analysis and Risk Assessment

  • Brominated Aromatic Compounds : These compounds can be toxic and may pose environmental hazards. They are often persistent and can bioaccumulate. Skin contact and inhalation of dust should be minimized.

  • Sulfonyl-Containing Compounds : Similar to other sulfonic acid derivatives, this compound is likely to be corrosive and a skin and eye irritant. Inhalation of dust can cause respiratory tract irritation.

  • Propanoic Acid Derivatives : Organic acids are generally corrosive and can cause burns upon contact with skin and eyes.

Based on this analysis, 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid should be handled as a hazardous substance with potential for skin and eye corrosion, respiratory irritation, and unknown long-term toxicological effects.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to prevent exposure. The selection of appropriate PPE is the first line of defense against the potential hazards of this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.
Hands Double-layered nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including weak acids. Double-gloving is a critical best practice to mitigate the risk of exposure from a single glove failure. Gloves should be inspected before use and changed immediately if contaminated.
Body Chemical-resistant laboratory coatA fully buttoned, long-sleeved lab coat made of a non-flammable and chemically resistant material is required to protect against spills and contamination of personal clothing.
Respiratory NIOSH-approved respiratorWhen handling the powder outside of a certified chemical fume hood or for large quantities, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor/acid gas cartridge is recommended to prevent inhalation of dust.

Diagram: PPE Ensemble for Handling 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid

PPE_Ensemble cluster_ppe Required Personal Protective Equipment Face_Shield Face Shield Safety_Goggles Chemical Safety Goggles Respirator NIOSH-Approved Respirator Lab_Coat Chemical-Resistant Lab Coat Gloves Double Nitrile Gloves Researcher Researcher Researcher->Face_Shield Protects Face Researcher->Safety_Goggles Protects Eyes Researcher->Respirator Protects Respiratory System Researcher->Lab_Coat Protects Body Researcher->Gloves Protects Hands

Caption: A diagram illustrating the essential personal protective equipment for handling 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Labeling : Ensure the container is clearly labeled with the full chemical name, hazard pictograms, and date of receipt.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][2] The storage cabinet should be clearly labeled as containing corrosive and potentially toxic chemicals. Keep the container tightly closed.[3]

Handling and Weighing
  • Engineering Controls : All handling of the solid compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing Procedure :

    • Designate a specific area within the fume hood for weighing.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the desired amount of the solid using a clean spatula. Avoid generating dust.

    • Clean the spatula and the weighing area immediately after use with a damp cloth or towel, which should then be disposed of as hazardous waste.

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate response to spills and exposures is critical to minimizing harm.

Spill Cleanup Protocol

This protocol outlines the steps for managing a small-scale spill (less than 10 grams) of solid 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Diagram: Chemical Spill Response Workflow

Spill_Response Spill_Occurs Spill_Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel & EHS Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain the Spill with Absorbent Material Don_PPE->Contain_Spill Neutralize Neutralize with Sodium Bicarbonate Contain_Spill->Neutralize Collect_Waste Collect Waste into a Labeled Container Neutralize->Collect_Waste Decontaminate Decontaminate the Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste via EHS Decontaminate->Dispose_Waste

Caption: A workflow diagram for responding to a chemical spill in the laboratory.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Immediately evacuate the area of the spill and alert colleagues and the laboratory supervisor. If the spill is large or outside a fume hood, activate the fire alarm and contact emergency services.

  • Don PPE : Before attempting to clean the spill, don the full PPE ensemble as described in Section 2.

  • Containment : For a solid spill, gently cover it with a dry absorbent material like vermiculite or sand to prevent the dust from becoming airborne. For a solution, create a dike around the spill with an inert absorbent.[4]

  • Neutralization : Due to its acidic nature, the spilled material should be neutralized. Cautiously apply a weak base such as sodium bicarbonate or a commercial acid neutralizer, starting from the outer edge of the spill and working inwards.[5] Avoid excessive heat generation.

  • Collection : Once the spill has been absorbed and neutralized, carefully scoop the material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools for this purpose.

  • Decontamination : Clean the spill area with a detergent solution, followed by a rinse with water.[6][7] All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste. A final wipe with 70% ethanol is recommended.

  • Waste Disposal : The sealed waste container should be properly labeled and handed over to the institution's EHS for disposal.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container : A dedicated, clearly labeled, and leak-proof container should be used for the collection of all waste containing this compound. The container should be made of a material compatible with organic acids.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., corrosive, irritant).

  • Segregation : This waste stream must be kept separate from non-halogenated organic waste, as the disposal methods and costs differ significantly.[6][9] Do not mix with incompatible materials such as strong bases or oxidizing agents.

Disposal Procedure
  • Collection : All solid waste (e.g., contaminated gloves, wipes, weighing paper) should be placed in the designated solid hazardous waste container. Liquid waste (e.g., reaction mixtures, cleaning solutions) should be collected in a separate, compatible liquid hazardous waste container.

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin.

  • Pickup : Arrange for the pickup of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

References

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